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Disodium guanosine triphosphate

Cat. No.: B022702
CAS No.: 56001-37-7
M. Wt: 567.14 g/mol
InChI Key: FIZIYLKEXVIRHJ-LGVAUZIVSA-L
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Description

Guanosine (B1672433) 5'-triphosphate disodium (B8443419) salt is the sodium salt of GTP, a molecule structurally similar to adenosine (B11128) triphosphate (ATP) but with distinct and vital roles within the cell. Comprising a guanine (B1146940) base, a ribose sugar, and three phosphate (B84403) groups, the energy stored in the phosphoanhydride bonds of GTP fuels a multitude of biochemical reactions. youtube.comresearchgate.net This section delves into the profound importance of GTP as a high-energy nucleotide and a key signaling molecule, its pervasive influence on cellular functions, and the historical scientific endeavors that have illuminated its biological significance.

Guanosine Triphosphate (GTP) is a pivotal molecule in cellular bioenergetics and communication. wikipedia.org Much like its well-known counterpart, Adenosine Triphosphate (ATP), GTP stores a significant amount of chemical energy in its high-energy phosphate bonds. researchgate.net The hydrolysis of GTP to Guanosine Diphosphate (B83284) (GDP) and inorganic phosphate releases this energy, which is harnessed to drive various endergonic processes within the cell. researchgate.net While ATP is considered the universal energy currency, GTP serves as a more specific energy source for critical metabolic reactions, including protein synthesis and gluconeogenesis. wikipedia.org

Beyond its role in energy transfer, GTP is a master regulator in cellular signaling. wikipedia.org This function is primarily mediated by a large and diverse family of enzymes known as GTPases, which bind to GTP and hydrolyze it to GDP. nih.gov This binding and hydrolysis act as a molecular switch, cycling the GTPase between an "on" (GTP-bound) and "off" (GDP-bound) state. youtube.com This switching mechanism is fundamental to a vast number of signal transduction pathways, allowing cells to respond to a multitude of external stimuli such as hormones, light, and odorants. nih.gov The G-proteins, a prominent superfamily of GTPases, are central to this process, acting as intermediaries that relay signals from cell surface receptors to intracellular effectors. nobelprize.org

Table 1: Comparison of ATP and GTP in Cellular Energetics and Signaling

FeatureAdenosine Triphosphate (ATP)Guanosine Triphosphate (GTP)
Primary Role Universal energy currency for a wide range of metabolic processes. researchgate.netSpecific energy source for processes like protein synthesis and a key molecule in signal transduction. wikipedia.org
Signaling Function Primarily acts as a phosphate donor in kinase signaling cascades.Acts as a molecular switch through binding and hydrolysis by GTPases (G-proteins). youtube.comnih.gov
Generation Primarily through cellular respiration and photosynthesis.Generated in the citric acid cycle and can be converted from ATP. animalresearch.info
Relative Cellular Concentration Generally higher than GTP.Generally lower than ATP.

The influence of Guanosine Triphosphate (GTP) extends to nearly every corner of cellular activity, highlighting its indispensable nature. duke.edu Its roles are diverse and critical for the maintenance of life.

One of the most energy-intensive processes in the cell, protein synthesis , is heavily dependent on GTP. wikipedia.org During the elongation phase of translation, GTP provides the energy for the binding of aminoacyl-tRNA to the ribosome and for the translocation of the ribosome along the mRNA molecule. animalresearch.info

In the realm of signal transduction , GTP's role is paramount. G-protein coupled receptors (GPCRs), which constitute a vast family of cell surface receptors, rely on GTP to transmit signals from the extracellular environment to the cell's interior. nih.gov This process governs a multitude of physiological responses, including sensory perception, neurotransmission, and hormonal regulation. nih.gov

The integrity and dynamics of the cellular cytoskeleton are also under the control of GTP. Microtubule assembly , a crucial process for maintaining cell shape, intracellular transport, and cell division, is regulated by the binding and hydrolysis of GTP by tubulin, the protein subunit of microtubules. youtube.com

Furthermore, GTP serves as a direct precursor for the synthesis of RNA during transcription and, through conversion to dGTP, for DNA replication. wikipedia.org It is also involved in other essential processes such as vesicular transport, where it regulates the budding and fusion of vesicles, and the regulation of gene expression. nih.gov

Table 2: Key Cellular Processes Dependent on GTP

Cellular ProcessSpecific Role of GTPKey Proteins Involved
Protein Synthesis Energy source for tRNA binding and ribosome translocation. animalresearch.infoElongation factors (e.g., EF-Tu, EF-G)
Signal Transduction Molecular switch for G-protein activation. nobelprize.orgnih.govG-proteins, G-protein coupled receptors (GPCRs)
Microtubule Dynamics Regulates the polymerization and depolymerization of microtubules. youtube.comTubulin
Nucleic Acid Synthesis Precursor for RNA and DNA synthesis. wikipedia.orgRNA polymerase, DNA polymerase
Vesicular Transport Regulates vesicle budding and fusion. nih.govDynamin, other GTPases

The understanding of Guanosine Triphosphate's (GTP) critical functions in the cell has evolved over several decades of meticulous research. In the 1950s, early studies into protein synthesis using cell-free systems revealed the necessity of both ATP and GTP for the incorporation of amino acids into proteins. nih.gov This marked the initial recognition of GTP's role in this fundamental process.

A significant leap in understanding GTP's role as a signaling molecule came with the groundbreaking work of Martin Rodbell and Alfred G. Gilman in the 1970s. nobelprize.orgnih.gov Rodbell's experiments in 1971 demonstrated that the binding of the hormone glucagon (B607659) to its receptor and the subsequent activation of adenylyl cyclase were dependent on GTP. ahajournals.org This led to his proposal of a three-component system for signal transduction: a receptor, a transducer, and an amplifier. nobelprize.org Rodbell correctly hypothesized that the transducer, which required GTP for its function, was a separate entity linking the receptor to the intracellular response. nobelprize.org

Building on Rodbell's findings, Alfred G. Gilman and his colleagues successfully identified and purified the "transducer" protein, which they named the G-protein because of its interaction with guanine nucleotides. nobelprize.org Their work, for which Rodbell and Gilman were jointly awarded the Nobel Prize in Physiology or Medicine in 1994, elucidated the cyclical mechanism of G-protein activation by GTP and inactivation by its hydrolysis to GDP, establishing the foundation of our current understanding of G-protein-mediated signal transduction. nobelprize.organimalresearch.info This discovery opened up a vast field of research into cellular signaling and its role in health and disease.

Table 3: Timeline of Key Discoveries in GTP Research

YearDiscoveryKey Scientist(s)Significance
1950s Identification of GTP as a requirement for protein synthesis in cell-free systems. nih.govZamecnik, Keller, and othersFirst evidence of GTP's role in a major cellular process.
1971 Discovery that hormone-stimulated adenylyl cyclase activity is dependent on GTP. ahajournals.orgMartin RodbellProposed the concept of a GTP-dependent "transducer" in signal transduction.
1980 Purification and identification of the first G-protein. ahajournals.orgAlfred G. GilmanProvided molecular evidence for the transducer and elucidated the G-protein cycle.
1994 Nobel Prize in Physiology or Medicine awarded for the discovery of G-proteins and their role in signal transduction. nobelprize.organimalresearch.infoMartin Rodbell and Alfred G. GilmanRecognized the fundamental importance of GTP-mediated signaling in cellular communication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N5Na2O14P3 B022702 Disodium guanosine triphosphate CAS No. 56001-37-7

Properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O14P3.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZIYLKEXVIRHJ-LGVAUZIVSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5Na2O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56001-37-7
Record name Guanosine 5'-(disodium dihydrogen triphosphate)
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Guanosine Triphosphate Biosynthesis and Cellular Homeostasis

De Novo Biosynthesis Pathways of Guanosine (B1672433) Triphosphate

The de novo synthesis of purine (B94841) nucleotides is an energy-intensive process that builds the purine ring from simple precursor molecules. fiveable.mewikipedia.org This pathway culminates in the synthesis of inosine (B1671953) monophosphate (IMP), which serves as a crucial branch point for the production of both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). fiveable.menih.gov The synthesis of GMP from IMP involves two key enzymatic steps. First, inosine monophosphate dehydrogenase (IMPDH) catalyzes the conversion of IMP to xanthosine (B1684192) monophosphate (XMP). duke.eduresearchgate.net Subsequently, GMP synthetase (GMPS) converts XMP to GMP. duke.edu Finally, GMP is sequentially phosphorylated to guanosine diphosphate (B83284) (GDP) and then to GTP by guanylate kinase (GUK) and nucleoside-diphosphate kinase (NDK), respectively. wikipedia.orgnih.gov

The de novo synthesis of GTP is tightly regulated at several enzymatic steps to ensure cellular homeostasis. IMPDH is considered a rate-limiting enzyme in this pathway. nih.gov The activity of IMPDH is subject to feedback inhibition by guanine (B1146940) nucleotides, which helps to control the flux of metabolites towards GTP synthesis. nih.gov In neoplastic cells, the activity and expression of key biosynthetic enzymes, including IMPDH and GMP synthase, are often elevated to meet the high demand for nucleotides required for rapid proliferation. nih.gov

Conversely, guanosine monophosphate reductase (GMPR) acts as a negative regulator by converting GMP back to IMP, thereby opposing the actions of IMPDH and GMPS. nih.gov The reciprocal regulation of IMPDH and GMPR is observed in processes like cellular differentiation, where a decrease in IMPDH activity is accompanied by an increase in GMPR activity. nih.gov

EnzymeFunction in GTP BiosynthesisRegulation
Inosine Monophosphate Dehydrogenase (IMPDH) Catalyzes the conversion of IMP to XMP, a rate-limiting step. nih.govSubject to feedback inhibition by guanine nucleotides. nih.gov
GMP Synthetase (GMPS) Catalyzes the conversion of XMP to GMP. duke.eduActivity is often elevated in proliferating cells. nih.gov
Guanylate Kinase (GUK) Phosphorylates GMP to GDP. duke.edu---
Nucleoside-Diphosphate Kinase (NDK) Phosphorylates GDP to GTP. wikipedia.org---
Guanosine Monophosphate Reductase (GMPR) Negatively regulates GTP production by converting GMP back to IMP. nih.govActivity can be reciprocally regulated with IMPDH. nih.gov

The purinosome is composed of the six enzymes required for the ten-step conversion of phosphoribosyl pyrophosphate (PRPP) to IMP. wikipedia.orgnih.gov Recent evidence suggests that enzymes involved in the subsequent conversion of IMP to GTP, such as IMPDH2 and GMPS, can co-localize with purinosome enzymes, particularly in specific subcellular locations like the lamellipodia of migrating cells. nih.gov This co-localization suggests a highly organized and compartmentalized system for the complete synthesis of GTP. nih.gov

Nucleotide Salvage Pathways Contributing to Guanosine Triphosphate Pools

In addition to de novo synthesis, cells can produce GTP through nucleotide salvage pathways, which are more energy-efficient as they recycle pre-existing purine bases and nucleosides derived from the breakdown of nucleic acids. fiveable.mewikipedia.org The salvage pathway for guanine involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts guanine directly to GMP using PRPP as the ribose-phosphate donor. nih.govlibretexts.org Guanosine can be salvaged through the action of purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond to release guanine, which can then enter the salvage pathway via HPRT. nih.gov Alternatively, guanosine can be phosphorylated to GMP by a nucleoside kinase. fiveable.me

Regulation of Intracellular Guanosine Triphosphate Levels

The maintenance of optimal intracellular GTP levels is critical for cellular function, and its concentration is tightly controlled through a balance of synthesis, consumption, and degradation. nih.gov

Historically, intracellular GTP concentrations were thought to be uniformly distributed throughout the cell. duke.edu However, the development of genetically encoded GTP sensors, known as GEVALs (GTP Evaluators), has revealed that free intracellular GTP is heterogeneously distributed, with distinct gradients of high and low concentrations in different subcellular compartments. nih.gov For instance, elevated GTP levels have been observed in the protrusions of invading cancer cells, suggesting a localized production and function of GTP in cell motility. nih.govduke.edu

The spatiotemporal dynamics of GTP are influenced by the localized activity of both biosynthetic and consuming enzymes. For example, the co-localization of GTP-producing enzymes, such as IMPDH2 and GMPS, with small GTPases like Rac1 in the protrusions of migrating cells suggests a mechanism for local GTP synthesis to regulate actin dynamics and cell invasion. nih.govduke.edunih.gov The cycling of small GTPases between their active GTP-bound and inactive GDP-bound states is a major consumer of GTP and contributes to the establishment of these local gradients. pnas.orgnih.govresearchgate.net

FactorInfluence on Spatiotemporal GTP Dynamics
Localized Enzyme Activity Co-localization of GTP synthesis enzymes (e.g., IMPDH2, GMPS) in specific cellular regions, such as cell protrusions, leads to local increases in GTP concentration. nih.govduke.edu
GTP Consumption by GTPases The activity of small GTPases, which cycle between GTP- and GDP-bound states, creates localized sinks of GTP, contributing to the formation of concentration gradients. pnas.orgnih.govresearchgate.net
Genetically Encoded Sensors The use of GEVALs has enabled the visualization of heterogeneous GTP distribution within living cells, revealing dynamic changes in concentration in response to cellular signals. nih.govresearchgate.net

The production of GTP is subject to feedback regulation to prevent its over-accumulation and to maintain a balance with other nucleotides. A primary mechanism of feedback control is the allosteric inhibition of IMPDH, the rate-limiting enzyme of GTP biosynthesis, by GTP and GDP. nih.gov This ensures that when GTP levels are high, its de novo synthesis is downregulated.

In bacteria, a more global regulatory mechanism involves the starvation-inducible nucleotide guanosine (penta)tetraphosphate ((p)ppGpp). nih.gov An increase in GTP levels leads to the synthesis of (p)ppGpp, which in turn inhibits multiple enzymes in both the de novo and salvage pathways of GTP biosynthesis, providing a robust negative feedback loop. cell.comnih.gov

Furthermore, the consumption of GTP is also intricately linked to its production. For example, the activity of GTP cyclohydrolase I, the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), is subject to feedback inhibition by BH4 itself. nih.govcapes.gov.br This inhibition is dependent on the formation of a complex between GTP cyclohydrolase I and another protein, and this feedback loop can be reversed by phenylalanine. nih.gov

Roles of Guanosine Triphosphate in Fundamental Cellular Processes

Guanosine (B1672433) Triphosphate in Signal Transduction Mechanisms

Signal transduction is the process by which a cell converts an extracellular signal into a specific cellular response. GTP plays an indispensable role in this process, particularly through two major classes of GTP-binding proteins: heterotrimeric G-proteins and small monomeric GTPases. wikipedia.org These proteins function as molecular switches that are in an "on" state when bound to GTP and an "off" state when bound to GDP. wikipedia.orgnih.gov This cycling between active and inactive states is tightly regulated and is central to the transmission of signals from the cell surface to the cell's interior. tocris.com

Heterotrimeric G-Proteins and G Protein-Coupled Receptor (GPCR) Signaling

Heterotrimeric G-proteins are complex proteins composed of three distinct subunits: alpha (α), beta (β), and gamma (γ). wikipedia.orgontosight.ai These proteins are key transducers of signals originating from G protein-coupled receptors (GPCRs), the largest family of transmembrane receptors in eukaryotes. wikipedia.orgwikipedia.org GPCRs detect a wide variety of external stimuli, including hormones, neurotransmitters, and light. ontosight.aiwikipedia.org The interaction between GPCRs and heterotrimeric G-proteins is a fundamental mechanism for cellular communication.

In its inactive state, the Gα subunit is bound to GDP and is associated with the Gβγ dimer, forming an inert heterotrimer. wikipedia.orgnih.gov The process of activation is initiated when a ligand binds to a GPCR, inducing a conformational change in the receptor. wikipedia.orgontosight.ai This change allows the GPCR to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the Gα subunit. wikipedia.orgnih.gov

The activated receptor promotes the release of GDP from the Gα subunit. nih.govnih.gov Due to the higher intracellular concentration of GTP compared to GDP, a GTP molecule then binds to the nucleotide-free Gα subunit. nih.govpnas.org This binding of GTP triggers a significant conformational change in the Gα subunit, causing it to dissociate from both the Gβγ dimer and the receptor. wikipedia.orgwikipedia.org This dissociation results in two active signaling molecules: the GTP-bound Gα subunit and the free Gβγ complex. nih.gov

The activation and deactivation cycle of the Gα subunit is a tightly regulated process. The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes the bound GTP to GDP, returning the subunit to its inactive state. nih.gov This process can be accelerated by proteins known as Regulators of G protein Signaling (RGSs), which act as GTPase-activating proteins (GAPs). wikipedia.orgnih.gov Once in the GDP-bound state, the Gα subunit reassociates with a Gβγ dimer, ready for another round of activation. nih.gov

Key Events in Gα Subunit Activation
StepDescriptionKey Molecules Involved
1. Ligand BindingAn extracellular ligand binds to a G protein-coupled receptor (GPCR).Ligand, GPCR
2. Receptor ActivationLigand binding induces a conformational change in the GPCR.GPCR
3. Guanine Nucleotide ExchangeThe activated GPCR acts as a GEF, promoting the exchange of GDP for GTP on the Gα subunit.GPCR, Gα subunit, GDP, GTP
4. Subunit DissociationGTP binding causes the Gα subunit to dissociate from the Gβγ dimer and the receptor.GTP-bound Gα subunit, Gβγ dimer
5. Downstream SignalingBoth the GTP-bound Gα subunit and the Gβγ dimer can interact with and regulate effector proteins.GTP-bound Gα subunit, Gβγ dimer, Effector proteins
6. Signal TerminationThe intrinsic GTPase activity of the Gα subunit, often accelerated by RGS proteins, hydrolyzes GTP to GDP.Gα subunit, GTP, RGS proteins
7. ReassociationThe GDP-bound Gα subunit reassociates with the Gβγ dimer, returning to the inactive state.GDP-bound Gα subunit, Gβγ dimer

Once activated, both the GTP-bound Gα subunit and the free Gβγ dimer can modulate the activity of various downstream effector proteins, initiating a cascade of intracellular signals. ontosight.ainih.gov The specific signaling pathway that is activated depends on the type of Gα subunit and the cellular context. nih.gov

For instance, the Gαs subunit stimulates the enzyme adenylyl cyclase, which leads to the production of the second messenger cyclic AMP (cAMP). wikipedia.orgwikipedia.org In contrast, the Gαq subunit activates phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two other second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org These second messengers, in turn, can activate a variety of downstream proteins, such as protein kinases, leading to widespread cellular responses. researchgate.net The Gβγ dimer is also an active signaling molecule and can regulate the function of ion channels and other enzymes. nih.gov

Examples of G-Protein Downstream Signaling Pathways
Gα Subunit FamilyPrimary EffectorSecond MessengerGeneral Cellular Response
GαsAdenylyl Cyclase (activated)↑ cyclic AMP (cAMP)Activation of Protein Kinase A (PKA)
GαiAdenylyl Cyclase (inhibited)↓ cyclic AMP (cAMP)Inhibition of Protein Kinase A (PKA)
GαqPhospholipase C (activated)↑ Inositol Trisphosphate (IP3) and Diacylglycerol (DAG)Release of intracellular calcium, activation of Protein Kinase C (PKC)
Gα12/13RhoGEFs (activated)Activation of Rho GTPasesRegulation of cytoskeleton, cell adhesion, and motility

Small Monomeric Guanosine Triphosphatases (GTPases)

Small monomeric GTPases, also known as small G-proteins, are a superfamily of hydrolase enzymes that function as molecular switches in a wide variety of cellular processes. wikipedia.org These proteins, which are homologous to the α subunit of heterotrimeric G-proteins, cycle between an active GTP-bound state and an inactive GDP-bound state. tocris.comguidetopharmacology.org This cycling is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of the GTPase. wikipedia.orgnih.gov

The Ras superfamily is the largest and most well-studied group of small GTPases, with over 150 members in humans. nih.govnih.gov This superfamily is further divided into several families based on sequence and functional similarities, including Ras, Rho, Rab, Arf, and Ran. frontiersin.orgnus.edu.sg Each of these families regulates distinct cellular processes.

Ras Family : The Ras family of proteins are central regulators of cell growth, survival, and differentiation. nus.edu.sgnih.gov They are often activated by growth factor receptors and trigger downstream signaling cascades such as the Raf/Mek/Erk pathway. nih.gov

Rho Family : Members of the Rho family, including Rho, Rac, and Cdc42, are primarily involved in regulating the actin cytoskeleton, cell morphology, and cell motility. nus.edu.sg

Rab Family : The Rab family of GTPases are key regulators of intracellular vesicle transport, including budding, movement, and fusion of vesicles. nih.gov

Arf/Sar1 Family : The Arf and Sar1 families are involved in the formation of coated vesicles and the regulation of membrane traffic. frontiersin.org

Ran Family : The Ran GTPase is crucial for the transport of molecules into and out of the nucleus and is also involved in the assembly of the mitotic spindle during cell division. nus.edu.sg

Small GTPases play critical roles in the control of cellular differentiation and proliferation. nih.govnus.edu.sg Their ability to act as molecular switches allows them to integrate signals from various pathways and translate them into specific cellular outcomes.

For example, the Ras family is a major regulator of cell proliferation. nus.edu.sg Mutations in Ras genes that lock the protein in a permanently active state are frequently found in human cancers, highlighting their importance in controlling cell growth. nus.edu.sg The Ras signaling pathway can activate transcription factors that promote the expression of genes required for cell cycle progression. nih.gov

Small GTPases are also involved in regulating cell differentiation. frontiersin.org For instance, certain members of the Ras superfamily are involved in neuronal differentiation and survival. nus.edu.sg The Rho family of GTPases is important for the morphological changes that occur during the differentiation of various cell types. nus.edu.sg Additionally, extracellular GTP has been shown to enhance the differentiation of certain cell lines, such as myoblasts, into more specialized cell types. nih.gov This process can involve the upregulation of specific microRNAs and myogenic regulatory factors. medchemexpress.com

The diverse functions of small GTPases in cellular differentiation and proliferation are a testament to their central role as signal transducers in the cell. nih.govresearchgate.net Their dysfunction can lead to a variety of diseases, including cancer and developmental disorders. nih.govresearchgate.net

Guanosine Triphosphate in Protein Synthesis and Ribosomal Function

Guanosine Triphosphate in Translation Initiation (e.g., IF2) and Termination

Guanosine 5'-triphosphate (GTP) plays a critical regulatory role not only during the elongation phase of protein synthesis but also at the very beginning (initiation) and end (termination) of the process. The hydrolysis of GTP provides the energy and directionality for these key transitional steps, ensuring the proper assembly of the ribosomal machinery and the timely release of the completed polypeptide chain.

GTP in Translation Initiation:

In prokaryotes, the initiation of translation requires the assembly of the 30S and 50S ribosomal subunits at the start codon of an mRNA molecule, along with the initiator tRNA (fMet-tRNA). This process is facilitated by three initiation factors (IFs), with IF2 being a crucial GTPase.

The role of IF2 is to escort the initiator fMet-tRNA to the P-site of the 30S subunit. IF2 in its GTP-bound state has a high affinity for the 30S initiation complex and promotes the subsequent joining of the 50S large subunit to form the complete 70S initiation complex. The formation of the 70S complex acts as a signal, stimulating the GTPase activity of IF2. IF2 then hydrolyzes its bound GTP to GDP and Pi. This hydrolysis event is a critical checkpoint; it induces a conformational change in IF2, causing its release from the ribosome. The departure of IF2 is the final step of initiation, leaving behind a translationally competent 70S ribosome with the initiator tRNA correctly positioned in the P-site, ready to proceed to the elongation cycle. If GTP hydrolysis is blocked, IF2 remains bound to the 70S complex, stalling it in a conformation that is unable to enter elongation.

GTP in Translation Termination:

Translation termination is triggered when the ribosome encounters one of three stop codons (UAA, UAG, or UGA) in its A-site. This event is mediated by proteins known as release factors (RFs). The role of GTP in this process is primarily associated with the function of Class II release factors.

In prokaryotes, Class I release factors (RF1 and RF2) recognize the stop codons and catalyze the hydrolysis of the ester bond linking the newly synthesized polypeptide to the tRNA in the P-site, thereby releasing the protein. Subsequently, a Class II release factor, RF3, which is a GTPase, facilitates the removal of the Class I factors from the ribosome. RF3 binds to the ribosome and, in a GTP-dependent manner, promotes the dissociation of RF1 or RF2. The hydrolysis of GTP to GDP then leads to a conformational change in RF3, causing it to unbind from the ribosome. This GTP-driven cycle allows for the efficient recycling of the Class I release factors.

The process is analogous in eukaryotes, involving the release factors eRF1 (Class I) and eRF3 (a Class II GTPase). The eRF1•eRF3•GTP complex is required for rapid and efficient termination. GTP hydrolysis by eRF3 is a key step in terminating the process and recycling the factors.

Ribosome-Triggered Guanosine Triphosphate Hydrolysis in Translational GTPases

Guanosine 5'-triphosphate (GTP) hydrolysis is a critical energy-providing step in protein synthesis, catalyzed by translational GTPases upon their interaction with the ribosome. nih.gov These GTPases, including Elongation Factor Tu (EF-Tu), Elongation Factor G (EF-G), and Initiation Factor 2 (IF2), act as molecular switches that cycle between an active GTP-bound state and an inactive Guanosine diphosphate (B83284) (GDP)-bound state. nih.govnih.gov The ribosome itself plays a crucial role in activating the GTPase function of these factors, accelerating the rate of GTP hydrolysis by several orders of magnitude compared to the intrinsic rate of the factors alone. nih.govbohrium.com

The process of decoding, where the correct aminoacyl-tRNA (aa-tRNA) is selected based on the messenger RNA (mRNA) codon, is a key checkpoint for GTP hydrolysis. EF-Tu, in a complex with GTP and an aa-tRNA, delivers the aa-tRNA to the A-site of the ribosome. nih.govpnas.org A correct codon-anticodon match triggers a series of conformational changes in the ribosome, the tRNA, and EF-Tu. nih.govnih.gov These rearrangements are transmitted over a significant distance from the decoding center on the 30S ribosomal subunit to the GTPase center of EF-Tu, which is bound to the 50S subunit. nih.govnih.gov

A universally conserved histidine residue within the switch II region of translational GTPases (such as His84 in E. coli EF-Tu) is essential for catalysis. nih.govnih.gov Structural studies reveal that upon cognate codon recognition, the ribosome induces a reorientation of this catalytic histidine. nih.govnih.gov This histidine residue, in concert with a critical and conserved adenosine (B11128) residue (A2662) of the Sarcin-Ricin Loop (SRL) in the 23S ribosomal RNA (rRNA), positions a water molecule for a nucleophilic attack on the γ-phosphate of GTP. nih.gov This interaction within the ribosomal factor-binding center is a universal mechanism for GTPase activation among translational GTPases. nih.gov The hydrolysis of GTP to GDP and inorganic phosphate (B84403) (Pi) leads to a large conformational change in EF-Tu, causing it to release the aa-tRNA and dissociate from the ribosome, allowing the aa-tRNA to fully accommodate into the A-site for peptide bond formation. pnas.orgquicktakes.ioyoutube.com

Similarly, EF-G utilizes GTP hydrolysis to power the translocation of the ribosome along the mRNA. wikipedia.orgbiorxiv.org After the peptide bond is formed, EF-G binds to the ribosome, and the energy released from GTP hydrolysis drives the movement of the tRNAs from the A and P sites to the P and E sites, respectively, and advances the mRNA by one codon. youtube.comwikipedia.org This irreversible step ensures the unidirectionality of the translation process. quicktakes.io

FactorFunction in TranslationRole of GTP HydrolysisKey Ribosomal Interacting Component
Initiation Factor 2 (IF2) Binds initiator tRNA and promotes its binding to the small ribosomal subunit.Facilitates the joining of the large and small ribosomal subunits.Sarcin-Ricin Loop (SRL)
Elongation Factor Tu (EF-Tu) Delivers aminoacyl-tRNA to the A-site of the ribosome. nih.govProvides energy for the accurate selection of tRNA and its release upon correct codon recognition. nih.govpnas.orgSarcin-Ricin Loop (SRL) nih.gov
Elongation Factor G (EF-G) Catalyzes the translocation of the ribosome along the mRNA. biorxiv.orgPowers the movement of tRNAs and mRNA through the ribosome. youtube.comwikipedia.orgSarcin-Ricin Loop (SRL)
Release Factor 3 (RF3) Promotes the dissociation of release factors RF1 and RF2 after peptide release.Facilitates the recycling of release factors.Sarcin-Ricin Loop (SRL)

Guanosine Triphosphate in Nucleic Acid Biosynthesis

Precursor Role in Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA) Synthesis

Guanosine 5'-triphosphate is a fundamental precursor for the synthesis of nucleic acids. In the biosynthesis of RNA, GTP serves as one of the four essential nucleoside triphosphates, alongside Adenosine triphosphate (ATP), Cytidine triphosphate (CTP), and Uridine triphosphate (UTP). wikipedia.org During the process of transcription, RNA polymerase enzymes incorporate guanylate residues into the growing RNA chain by catalyzing the formation of a phosphodiester bond between the 3'-hydroxyl group of the preceding nucleotide and the α-phosphate of GTP, releasing pyrophosphate. wikipedia.orgyoutube.com

For DNA synthesis, GTP is first converted to its deoxy form, deoxyguanosine triphosphate (dGTP). This conversion is catalyzed by the enzyme ribonucleotide reductase, which reduces the 2'-hydroxyl group of the ribose sugar. dGTP then serves as a direct precursor for the incorporation of guanine bases into the DNA molecule by DNA polymerases during replication and repair.

The initiation of transcription by certain RNA polymerases, such as the bacteriophage T7 RNA polymerase, often begins specifically with GTP. nih.gov Kinetic studies have shown that these promoters have distinct binding sites for an initiating GTP and an elongating GTP, with the binding affinity for the elongating GTP being significantly higher. nih.gov This highlights the specialized role of GTP not just as a building block but also as a critical initiator of RNA synthesis at specific promoter sequences.

Guanosine Triphosphate as a Building Block for Messenger RNA (mRNA), Ribosomal RNA (rRNA), and Transfer RNA (tRNA) Synthesis

As a direct precursor, Guanosine 5'-triphosphate is incorporated into all major types of RNA, each with distinct roles in the cell.

Messenger RNA (mRNA): During transcription, RNA polymerase synthesizes a single-stranded mRNA molecule that is complementary to a DNA template. GTP is incorporated as one of the four nucleotide building blocks that form the coding sequence of the mRNA. wikipedia.orgyoutube.com In eukaryotes, a unique modification involving GTP occurs at the 5' end of the mRNA molecule in a process called capping. A 7-methylguanosine (B147621) cap is added via a 5'-5' triphosphate linkage, which is crucial for mRNA stability, its export from the nucleus, and its recognition by the ribosome during the initiation of translation. news-medical.net

Ribosomal RNA (rRNA): rRNAs are the structural and catalytic components of ribosomes. The genes encoding rRNAs are transcribed by RNA polymerase to produce long precursor molecules. These precursors are then processed and modified to yield the mature rRNA molecules. GTP is a fundamental building block throughout the lengthy sequences of these rRNA molecules. quora.com

Transfer RNA (tRNA): tRNAs are adaptor molecules that read the codons on the mRNA and deliver the corresponding amino acids to the ribosome. Like other forms of RNA, tRNAs are transcribed from tRNA genes, and GTP is one of the four nucleotides incorporated into their structure.

Guanosine Triphosphate in Cytoskeleton Biogenesis and Dynamics

Tubulin Polymerization and Microtubule Formation

Guanosine 5'-triphosphate plays an indispensable role in the assembly of microtubules, which are key components of the eukaryotic cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. frontiersin.org Microtubules are polymers of α- and β-tubulin heterodimers. frontiersin.org Each tubulin dimer binds two molecules of guanine nucleotide: one GTP molecule binds tightly to the N-site on α-tubulin and is non-exchangeable and not hydrolyzed; a second molecule binds to the E-site on β-tubulin, which is exchangeable and can be hydrolyzed to GDP. annualreviews.org

Microtubule assembly requires that the E-site of the tubulin dimer be occupied by GTP. annualreviews.orgnih.gov GTP-tubulin has a straight conformation that is favorable for its incorporation into the growing end of a microtubule. frontiersin.orgrupress.org This binding of GTP-tubulin promotes the longitudinal association of dimers to form protofilaments, which then associate laterally to form the hollow microtubule cylinder. frontiersin.orgrupress.org The presence of GTP-bound tubulin at the microtubule tip forms a "GTP cap," a structure that is thought to stabilize the microtubule end and favor continued growth. frontiersin.organnualreviews.orgmolbiolcell.org While non-hydrolyzable GTP analogs can support microtubule polymerization, indicating that hydrolysis is not strictly required for assembly, it is crucial for the dynamic nature of microtubules. nih.govoup.commolbiolcell.org

Step in Microtubule AssemblyRole of Guanosine Triphosphate (GTP)Consequence
Tubulin Dimer Activation GTP binds to the exchangeable E-site on β-tubulin. annualreviews.orgInduces a straight conformation in the tubulin dimer, making it competent for polymerization. frontiersin.org
Polymerization GTP-tubulin dimers add to the plus-end of the microtubule. wikipedia.orgThe microtubule elongates.
GTP Cap Formation A region of GTP-bound tubulin exists at the growing microtubule tip. annualreviews.orgmolbiolcell.orgStabilizes the microtubule end, preventing depolymerization and promoting further growth. biorxiv.org

Regulation of Microtubule Dynamic Instability by Guanosine Triphosphate Hydrolysis

Microtubules exhibit a unique behavior known as dynamic instability, characterized by alternating phases of growth (polymerization) and rapid shrinkage (depolymerization). frontiersin.orgpnas.org This dynamic behavior is essential for the function of the cytoskeleton and is regulated by the hydrolysis of GTP within the microtubule lattice. frontiersin.organnualreviews.org

Shortly after a GTP-tubulin dimer is incorporated into the microtubule, the GTP at the E-site of the β-tubulin is hydrolyzed to GDP. frontiersin.orgrupress.org This hydrolysis event is thought to be coupled to polymerization, though it may occur with a slight delay, which is what gives rise to the GTP cap. molbiolcell.orgbiorxiv.org The hydrolysis of GTP to GDP induces a conformational change in the tubulin dimer, causing it to adopt a more curved structure. frontiersin.org This curvature introduces strain into the microtubule lattice. rupress.org

As long as the microtubule end is protected by the stabilizing GTP cap, the strain is contained. frontiersin.organnualreviews.org However, if the rate of GTP hydrolysis surpasses the rate of GTP-tubulin addition, the GTP cap is lost. molbiolcell.org This exposes the GDP-tubulin core at the microtubule tip. The strained, curved GDP-tubulin protofilaments are no longer constrained by lateral interactions and peel outwards, leading to a rapid and catastrophic depolymerization of the microtubule. frontiersin.orgnih.gov The switch from growth to shrinkage is termed a "catastrophe." pnas.orgresearchgate.net Conversely, the switch from shrinkage back to growth, known as a "rescue," can occur if the microtubule end regains a GTP cap, for instance, through the incorporation of new GTP-tubulin dimers. pnas.orgresearchgate.netnih.gov The kinetics of GTP hydrolysis are therefore a critical determinant of microtubule stability and the frequencies of catastrophe and rescue events. biorxiv.orgcrick.ac.uk

Guanosine Triphosphate-Binding Cytoskeletal Proteins (e.g., Septins)

Septins are a family of guanosine triphosphate (GTP)-binding proteins that are conserved across eukaryotes, with the exception of plants. fredhutch.org These proteins are essential components of the cytoskeleton, interacting with actin filaments, microtubules, and cellular membranes. fredhutch.orgdu.edu The fundamental biological role of septins lies in their capacity to assemble into higher-order structures such as nonpolar filaments, which serve as scaffolds and diffusion barriers, thereby controlling the localization of other cellular proteins. nih.gov

The assembly and function of septins are intricately regulated by their interaction with GTP. nih.gov Septins form hetero-oligomeric complexes, and the binding of GTP is crucial for this process. fredhutch.orgnih.gov GTP binding induces significant conformational changes within the G domains of septins, which in turn affects the stability of the interfaces between septin subunits in the oligomer. nih.govnih.govnih.gov This nucleotide-dependent modulation of protein structure is essential for the proper assembly and disassembly of septin filaments. nih.govnih.gov

The process of GTP hydrolysis, converting GTP to guanosine diphosphate (GDP), is also thought to be important for the function of at least some septins. nih.gov While the rate of hydrolysis in oligomeric complexes is slow, it is suggested that other cellular factors may regulate this activity. nih.gov The nature of the bound nucleotide (GTP versus GDP) influences the stability of the interfaces within the septin complexes, highlighting the role of GTP binding and hydrolysis in the dynamic regulation of septin filament organization. nih.govnih.gov Through these mechanisms, septins participate in a variety of fundamental cellular processes that involve the remodeling of the cell cortex, such as cytokinesis (cell division) and wound healing. fredhutch.org

Guanosine Triphosphate in Myogenic Cell Differentiation and Regeneration

Extracellular Guanosine 5'-triphosphate (GTP) has been identified as a significant regulatory factor in the development and function of muscle tissue. nih.gov Research has demonstrated that extracellular GTP acts as an enhancer of myogenic cell differentiation, the process by which muscle precursor cells, or myoblasts, develop into mature muscle fibers (myotubes). frontiersin.orgnih.govnih.gov This role has been observed in both murine and human muscle cells. frontiersin.orgnih.govresearchgate.net In the early stages of differentiation, GTP influences multiple pathways associated with myogenesis, including those involved in cytoskeleton structure, cell adhesion, and chromatin reorganization. nih.gov By modulating these fundamental cellular processes, GTP helps to induce and sustain the complex program of myogenesis. nih.gov

Modulation of MicroRNA and Myogenic Regulatory Factor Expression

Guanosine triphosphate exerts its influence on myogenesis in part by modulating the expression of key genetic regulators, including microRNAs (miRNAs) and myogenic regulatory factors (MRFs). nih.govnih.gov MRFs are a family of transcription factors that are considered master regulators of muscle development. nih.govnih.gov

Studies on human muscle precursor cells have shown that extracellular GTP up-regulates specific miRNAs, namely miR133a and miR133b, which are known as "myomiRs" due to their muscle-specific roles. frontiersin.orgnih.govnih.gov In addition to miRNAs, GTP also enhances the expression of critical MRFs. For instance, treatment with GTP has been shown to increase the expression of Myogenin during the proliferation state of muscle precursor cells, confirming its role in pushing the cells toward a differentiative state. nih.gov

Furthermore, research using the C2C12 murine myoblast cell line has revealed that GTP up-regulates several genes involved in myogenesis. nih.gov This includes Pax7, a transcription factor crucial for the specification of cells toward muscle differentiation. nih.gov The up-regulation of Pax7 is significant as it is involved in the activation of MyoD, another primary MRF that initiates the myogenic program. nih.govnih.gov GTP was also found to increase the expression of genes such as Pp3ca and Gsk3b, which are involved in signaling pathways that promote myogenesis. nih.gov

Table 1. Effects of Extracellular GTP on Myogenic Gene Expression
Molecule TypeSpecific MoleculeEffect of GTPCell TypeReference
microRNAmiR133aUp-regulatedHuman Muscle Precursor Cells frontiersin.org
microRNAmiR133bUp-regulatedHuman Muscle Precursor Cells frontiersin.org
Myogenic Regulatory FactorMyogeninUp-regulatedHuman Muscle Precursor Cells nih.gov
Myogenesis-Related GenePax7Up-regulatedC2C12 Murine Myoblasts nih.gov
Myogenesis-Related GeneMyoDIndirectly activated via Pax7C2C12 Murine Myoblasts nih.gov
Myogenesis-Related GenePp3caUp-regulatedC2C12 Murine Myoblasts nih.gov
Myogenesis-Related GeneGsk3bUp-regulatedC2C12 Murine Myoblasts nih.gov

Induction of Exosome Release from Myogenic Precursor Cells

Beyond its direct effects on gene expression within myogenic cells, extracellular GTP also mediates intercellular communication through the release of exosomes. frontiersin.orgnih.govnih.gov Exosomes are small extracellular vesicles that are secreted by cells and can carry a cargo of proteins, lipids, and nucleic acids to other cells, influencing their function in a paracrine (acting on nearby cells) or endocrine (acting on distant cells) manner. frontiersin.org

Research has demonstrated that stimulating human myogenic precursor cells with extracellular GTP induces them to release exosomes. frontiersin.orgnih.govnih.gov A key finding is that these GTP-induced exosomes are specifically "stuffed" with guanosine-based molecules, predominantly guanosine itself. frontiersin.orgnih.govnih.gov This suggests a novel mechanism of nucleotide signaling where extracellular GTP triggers the packaging and secretion of other guanosine molecules via exosomes. frontiersin.org

This process has been observed in human muscle precursor cells derived from satellite cells, which are the resident stem cells of adult skeletal muscle. frontiersin.orgnih.gov When these cells were stimulated with 500 μM extracellular GTP for 24 hours, they secreted exosomes containing guanosine. frontiersin.orgnih.gov This response occurred under both proliferative and differentiative conditions, indicating that this is a fundamental cellular response to extracellular GTP. frontiersin.orgnih.gov The release of these guanosine-laden exosomes may represent a way for muscle cells to influence the surrounding cellular environment and potentially communicate with other tissues throughout the body, contributing to skeletal muscle regeneration and homeostasis. frontiersin.orgnih.gov

Table 2. GTP-Induced Exosome Release from Human Myogenic Precursor Cells
StimulusCellular ResponseExosome ContentPotential FunctionReference
Extracellular Guanosine 5'-triphosphate (GTP)Induction of exosome releaseEnriched with guanosine-based molecules (mainly guanosine)Paracrine/autocrine or endocrine signaling to influence surrounding cells or distant tissues frontiersin.orgnih.govnih.gov

Mechanistic Insights into Guanosine Triphosphate Function

The Guanosine (B1672433) Triphosphatease (GTPase) Cycle as a Molecular Switch

GTPases are a large superfamily of hydrolase enzymes that bind to GTP and hydrolyze it to Guanosine Diphosphate (B83284) (GDP). wikipedia.org This cyclical binding and hydrolysis of guanine (B1146940) nucleotides allows GTPases to function as molecular switches or timers, regulating essential cellular activities such as signal transduction, cell proliferation, differentiation, and intracellular trafficking. wikipedia.orgnih.gov The activity of these proteins is tightly regulated by accessory proteins that modulate their nucleotide-bound state. nih.gov

The function of GTPases as molecular switches is fundamentally linked to conformational changes induced by the nucleotide they are bound to. wikipedia.org When bound to GTP, the GTPase is in its active, or "ON," state, enabling it to interact with and activate downstream effector proteins. au.dkontosight.ai Conversely, when GTP is hydrolyzed to GDP, the GTPase transitions to an inactive, or "OFF," state, terminating the signal. au.dknih.gov

These conformational shifts are primarily localized to two flexible regions of the GTPase protein known as Switch I (residues 30-40) and Switch II (residues 60-76). nih.govmdpi.com The presence of the γ-phosphate on GTP stabilizes these switch regions in a conformation that is competent for effector binding. acs.org Upon hydrolysis and release of the γ-phosphate, these switch regions relax into a different conformation, disrupting the effector binding interface and turning the switch "off." nih.govacs.org This transition between the two states is a critical regulatory mechanism in cellular signaling pathways. ontosight.ai

Key Conformational States of GTPases
StateBound NucleotideActivityConformation of Switch RegionsInteraction with Effectors
"ON"Guanosine Triphosphate (GTP)ActiveStabilized, competent for bindingEnabled
"OFF"Guanosine Diphosphate (GDP)InactiveRelaxed, binding disruptedDisabled

The transition from the inactive GDP-bound state to the active GTP-bound state is facilitated by a class of proteins known as Guanine Nucleotide Exchange Factors (GEFs). nih.govwikipedia.org The dissociation of GDP from a GTPase is typically a very slow process. wikipedia.org GEFs act as catalysts by binding to the GDP-bound GTPase and inducing a conformational change that reduces the affinity of the GTPase for GDP, promoting its release. wikipedia.orgnih.gov

Once GDP has dissociated, a molecule of GTP can bind in its place. This is favored by the fact that the intracellular concentration of GTP is approximately 10-fold higher than that of GDP. wikipedia.org Upon GTP binding, the GEF is released, and the activated GTPase can then interact with its downstream targets. wikipedia.org Thus, GEFs are crucial positive regulators of GTPase signaling. nih.gov

The intrinsic rate of GTP hydrolysis by most GTPases is very slow. nih.govwikipedia.org To ensure that signaling events are transient and tightly controlled, the "off" switch must be efficiently activated. This is the role of GTPase-Activating Proteins (GAPs). wikipedia.orgwikipedia.org GAPs are a family of regulatory proteins that bind to the active, GTP-bound form of a GTPase and dramatically accelerate its intrinsic GTPase activity, in some cases by several orders of magnitude. nih.govontosight.ainih.gov

By stimulating the hydrolysis of GTP to GDP, GAPs promote the inactivation of the GTPase, thereby terminating the downstream signal. wikipedia.orgontosight.ai This function is critical for preventing prolonged and aberrant signaling, which can lead to cellular dysfunction and diseases such as cancer. ontosight.aiontosight.ai GAPs achieve this rate enhancement by stabilizing the transition state for GTP hydrolysis and often by providing catalytic residues to the active site. ontosight.ai

Regulators of the GTPase Cycle
RegulatorFunctionEffect on GTPase
Guanine Nucleotide Exchange Factors (GEFs)Promote the exchange of GDP for GTPActivation ("ON" switch)
GTPase-Activating Proteins (GAPs)Accelerate the hydrolysis of GTP to GDPInactivation ("OFF" switch)

Molecular Mechanisms of Guanosine Triphosphate Hydrolysis

The hydrolysis of GTP by GTPases is a fundamental biochemical reaction. Despite its importance, the precise mechanism has been a subject of considerable research and debate. acs.orgnih.gov

Several mechanisms for GTP hydrolysis have been proposed. One prominent and well-supported model is the solvent-assisted pathway . nih.govnih.gov This mechanism involves the nucleophilic attack of a water molecule on the γ-phosphate of GTP. nih.govnih.gov Computational studies suggest that this pathway is conserved among various GTPases and does not require a general base in the active site to activate the attacking water molecule. acs.orgnih.gov The reaction proceeds through a short-lived intermediate that then tautomerizes to form the final products, GDP and inorganic phosphate (B84403) (H₂PO₄⁻). nih.govnih.gov

Other proposed mechanisms include a substrate-assisted pathway, where the phosphate group being attacked deprotonates the incoming water molecule. nih.govacs.org However, empirical valence bond simulations have shown the solvent-assisted pathway to be energetically more favorable for several distinct GTPases, including Ras and Rab. nih.gov

The active site of a GTPase contains several conserved structural elements and key amino acid residues that are crucial for nucleotide binding and catalysis. nih.gov These are often found within specific sequence motifs known as G-motifs (G1-G5). nih.gov

A critical component of the catalytic machinery is a magnesium ion (Mg²⁺), which is coordinated by the β- and γ-phosphates of GTP and conserved residues within the GTPase, such as a serine or threonine in the P-loop (G1 motif). nih.gov This ion is essential for proper nucleotide binding and for stabilizing the negative charges during the hydrolysis reaction. nih.gov

In many GTPases, such as Ras, a conserved glutamine residue (e.g., Gln61 in Ras) plays a vital role in orienting the attacking water molecule and stabilizing the transition state. youtube.com Furthermore, the catalytic activity of GAPs is often mediated by the insertion of a catalytic residue, typically an "arginine finger," into the active site of the GTPase. nih.govembopress.orgbohrium.com This arginine residue helps to neutralize the developing negative charge on the γ-phosphate during the transition state, thereby further accelerating the rate of hydrolysis. youtube.comembopress.org The structure of the active site, including these key residues, is precisely organized to facilitate the chemical reaction of GTP hydrolysis.

Structural Determinants for Guanine Nucleotide Binding in Guanosine Triphosphate-Binding Proteins

The specific recognition and binding of guanosine triphosphate (GTP) by GTP-binding proteins (G-proteins) are fundamental to their function as molecular switches in a vast array of cellular processes. mdpi.com This specificity is achieved through a combination of conserved structural elements within the protein and a network of precise intermolecular interactions with the guanine nucleotide. mdpi.com These determinants ensure high affinity and discrimination for guanine over other nucleotides, such as adenosine (B11128) triphosphate (ATP). youtube.com

Conserved Sequence Motifs (e.g., G-Box, Walker A Motif)

GTP-binding proteins are characterized by the presence of several conserved sequence motifs that form the structural basis of the nucleotide-binding pocket. nih.gov These motifs, often referred to as G-boxes or G-motifs (G1-G5), are critical for the binding of both the phosphate groups and the guanine base of GTP. researchgate.net

The G1 motif , also known as the Walker A motif or P-loop (phosphate-binding loop), is one of the most conserved elements across a wide range of nucleotide-binding proteins, including those that bind ATP. nih.govebi.ac.uk It typically follows the pattern G-x(4)-GK-[TS], where 'x' can be any amino acid. wikiwand.com This glycine-rich loop is positioned between a β-strand and an α-helix and plays a crucial role in binding the β- and γ-phosphates of GTP. researchgate.netwikiwand.com The conserved lysine (B10760008) (K) residue and the main-chain amine groups within the P-loop are essential for coordinating the phosphate groups and a magnesium ion (Mg²⁺), which is also critical for nucleotide binding and hydrolysis. youtube.comwikiwand.com

The G4 and G5 motifs are particularly important for conferring specificity for the guanine base. researchgate.net A commonly recognized consensus sequence within this region is N-K-X-D. pnas.org The asparagine (N) and aspartate (D) residues in this motif form specific hydrogen bonds with the guanine base, allowing the protein to distinguish it from other purines like adenine. mdpi.com While the N-K-X-D motif is a hallmark of many G-proteins, variations exist, and effective guanine binding can be achieved through alternative arrangements of interacting residues. mdpi.com

MotifCommon Consensus SequenceFunction in GTP Binding
G1 / Walker A / P-loop G-x(4)-GK-[TS]Binds the β and γ phosphates of GTP; coordinates Mg²⁺ ion. researchgate.netwikiwand.com
G2 / Switch I Conserved ThreonineInteracts with the γ-phosphate and Mg²⁺ ion. researchgate.net
G3 / Switch II D-X-X-GInvolved in GTP hydrolysis. pnas.org
G4 Motif N-K-X-D (part of)Contributes to specific recognition of the guanine base. researchgate.net
G5 Motif S-A-K (part of)Contributes to specific recognition of the guanine base. youtube.com

Intermolecular Interactions (e.g., Hydrogen Bonding, Cation-π Interactions, π-π Stacking)

The high-affinity binding of the guanine moiety of GTP into the binding pocket of G-proteins is stabilized by a synergistic network of non-covalent interactions. mdpi.com These interactions collectively ensure the precise positioning of the nucleotide, which is essential for the protein's function.

Hydrogen Bonding: Hydrogen bonds are the primary determinants of specificity for the guanine base. mdpi.com The guanine molecule presents multiple hydrogen bond donors and acceptors, including the N1, N2, N3, O6, and N7 positions. mdpi.com Specific amino acid residues within the binding pocket form a network of hydrogen bonds with these sites. For instance, the O6 and N2 atoms of guanine are frequently involved in hydrogen bonds that are critical for distinguishing it from adenine. mdpi.com Studies have shown that the enthalpic interactions between the polar groups of the guanine base and the protein are stronger than their interactions with water, providing a thermodynamic rationale for the tight binding. nih.gov

Cation-π Interactions: This type of non-covalent interaction occurs between the electron-rich π system of an aromatic ring and a cation. wikipedia.org In the context of GTP-binding proteins, the aromatic side chains of residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) can interact favorably with cationic groups. mdpi.com More specifically, the electron-rich face of the guanine ring itself can engage in cation-π interactions with the positively charged side chains of lysine (Lys) or arginine (Arg) residues within the binding pocket. mdpi.comproteopedia.org These interactions provide significant electrostatic stabilization to the protein-ligand complex. mdpi.com

The interplay of these diverse intermolecular forces is crucial for the function of GTP-binding proteins. The specific geometry and strength of hydrogen bonds, cation-π interactions, and π-π stacking collectively enable these proteins to achieve high specificity and stability in guanine recognition, which is fundamental to their role as cellular regulators. mdpi.com

Interaction TypeDescriptionKey Interacting Moieties
Hydrogen Bonding Directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. nih.govGuanine (O6, N1, N2) and protein backbone or side chains (e.g., Asp, Asn). mdpi.com
Cation-π Interactions Electrostatic interaction between a cation and the face of an electron-rich π system. wikipedia.orgGuanine π system and cationic residues (Lys, Arg). mdpi.com
π-π Stacking Non-covalent interaction between aromatic rings. wikipedia.orgGuanine aromatic ring and aromatic residues (Phe, Tyr, Trp). researchgate.net

Guanosine Triphosphate: A Linchpin in Enzymatic Reactions and Metabolic Pathways

Guanosine 5'-triphosphate (GTP), a purine (B94841) nucleoside triphosphate, is a pivotal molecule in cellular bioenergetics and signaling. While often overshadowed by adenosine triphosphate (ATP), GTP's roles as an enzymatic cofactor and substrate are indispensable for a multitude of biological processes. This article delves into the specific functions of GTP in several critical enzymatic and metabolic pathways, highlighting its significance in the biosynthesis of essential cofactors and the regulation of metabolic flux.

Advanced Research Methodologies and Experimental Approaches for Studying Guanosine Triphosphate

Genetically Encoded Guanosine (B1672433) Triphosphate Sensors (e.g., GEVALs)

Genetically encoded GTP sensors, such as the GEVALs (GTP evaluators), have revolutionized the study of intracellular GTP. nih.govspringernature.com These sensors are fluorescent proteins engineered to report changes in GTP concentration, enabling researchers to visualize and quantify GTP levels within living cells. nih.govspringernature.com GEVALs are constructed by inserting a circularly permuted yellow fluorescent protein (cpYFP) into a bacterial G-protein, FeoB, which undergoes a conformational change upon binding to GTP. nih.gov This change in conformation alters the fluorescent properties of cpYFP, leading to a ratiometric change in fluorescence that can be measured and correlated with GTP concentration. nih.gov

A significant advantage of GEVALs is their ability to provide real-time visualization of intracellular GTP concentrations. nih.govresearchgate.net This allows for the detection of spatiotemporal changes and gradients of GTP within different cellular compartments. springernature.comnih.gov For instance, studies have utilized GEVALs to demonstrate that GTP levels can vary within a single cell, creating gradients that are important for cellular processes. nih.govresearchgate.net These sensors are sensitive enough to detect fluctuations in GTP levels in the micromolar range, providing a high-resolution view of GTP dynamics. nih.gov Researchers have successfully used GEVALs to monitor changes in intracellular GTP pools in response to pharmacological depletion or genetic inhibition of enzymes involved in GTP synthesis, such as IMPDH2. nih.gov

The ability to perform live-cell imaging with GEVALs has opened up new avenues for understanding the spatiotemporal dynamics of GTP-dependent signaling pathways. nih.govresearchgate.netresearchgate.netplos.org By co-expressing GEVALs with sensors for other signaling molecules, such as the small GTPase Rac1, researchers can simultaneously monitor GTP availability and the activity of downstream effectors. nih.gov This has provided direct evidence for the correlation between local GTP concentrations and the activation of specific G-proteins at the leading edge of motile cells. nih.gov These advanced imaging techniques are crucial for dissecting the intricate coordination of signaling events that govern complex cellular behaviors like cell motility and invasion. nih.govspringernature.comnih.gov

Guanosine Triphosphate Analogs in Biochemical and Molecular Biology Research

GTP analogs are indispensable tools for probing the functions of GTP-binding proteins (G-proteins). These synthetic molecules mimic the structure of GTP but possess modified properties that make them resistant to hydrolysis or capable of covalent cross-linking, thereby facilitating the study of G-protein activation, interactions, and enzymatic mechanisms. thermofisher.comthermofisher.com

Guanosine 5'-O-(3-thio)triphosphate (GTPγS) is a widely used non-hydrolyzable GTP analog. cytoskeleton.comwikipedia.org In GTPγS, a sulfur atom replaces one of the non-bridge oxygen atoms on the γ-phosphate group, rendering the molecule highly resistant to hydrolysis by GTPases. wikipedia.orgwikipedia.org When GTPγS binds to a G-protein, it locks the protein in a constitutively active state. medchemexpress.comnih.govnih.gov This persistent activation allows researchers to study the downstream consequences of G-protein signaling without the confounding factor of GTP hydrolysis. nih.govresearchgate.netnih.govnih.gov For example, GTPγS has been instrumental in demonstrating the role of G-proteins in activating various effector enzymes and ion channels. nih.gov The radiolabeled form, [³⁵S]GTPγS, is also a valuable tool for studying the binding of ligands to G-protein coupled receptors (GPCRs) and for autoradiography. wikipedia.orgnih.gov

Photoaffinity labels are GTP analogs that can be used to identify and map the binding sites of GTP-binding proteins. nih.govnih.govresearchgate.net Guanosine Triphosphate Gamma-4-Azidoanilide (GTP-γ-4-azidoanilide) and similar compounds, such as m-acetylanilido-GTP, are photoreactive. nih.govnih.gov Upon exposure to UV light, the azido (B1232118) group in these analogs forms a highly reactive nitrene intermediate that covalently cross-links to the amino acid residues in the GTP-binding pocket of the protein. nih.govox.ac.uk This irreversible binding allows for the identification of GTP-binding proteins within complex mixtures and the mapping of their specific binding domains. nih.govnih.gov Studies have shown that different G protein alpha subunits can exhibit distinct binding affinities for these analogs, highlighting the importance of selecting the appropriate probe for specific experimental contexts. nih.gov

Biochemical Assays for Guanosine Triphosphatease Activity Measurement

The enzymatic activity of GTPases, which catalyze the hydrolysis of Guanosine 5'-triphosphate (GTP) to Guanosine 5'-diphosphate (GDP) and inorganic phosphate (B84403) (Pi), is fundamental to their role as molecular switches in cellular signaling. acs.org The measurement of this activity is crucial for understanding the regulation and function of these proteins. A variety of biochemical assays have been developed to quantify GTPase activity, each with its own set of advantages and limitations. These assays can be broadly categorized into those that directly measure the products of GTP hydrolysis, namely GDP and Pi.

Colorimetric and High-Performance Liquid Chromatography (HPLC)-Based Methods

Colorimetric assays for GTPase activity are typically based on the detection of the released inorganic phosphate. mdpi.com A common method involves the formation of a colored complex between Pi and a dye molecule, such as malachite green, under acidic conditions. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the amount of Pi produced and thus reflects the GTPase activity. These assays are amenable to a 96-well plate format, making them suitable for high-throughput screening of potential GTPase inhibitors or activators. mdpi.com However, challenges with colorimetric assays include potential background interference from phosphate contamination in substrates or non-enzymatic hydrolysis of GTP. mdpi.com

High-Performance Liquid Chromatography (HPLC) offers a more direct and quantitative method for measuring GTPase activity by separating and quantifying the nucleotides (GTP and GDP) in the reaction mixture. In a typical HPLC-based assay, a sample from the GTPase reaction is injected into an HPLC system equipped with a suitable column, often a reverse-phase column. The nucleotides are then separated based on their hydrophobicity and detected by their UV absorbance. By measuring the decrease in the GTP peak area and the corresponding increase in the GDP peak area over time, the rate of GTP hydrolysis can be accurately determined. This method is highly specific and can distinguish between GTP and other nucleotides, but it is generally more time-consuming and less suited for high-throughput applications compared to colorimetric assays.

Table 1: Comparison of Colorimetric and HPLC-Based GTPase Assays
FeatureColorimetric AssaysHPLC-Based Assays
Principle Detection of inorganic phosphate (Pi)Separation and quantification of GTP and GDP
Detection Spectrophotometry (color intensity)UV absorbance
Throughput HighLow to medium
Specificity Can be prone to background from Pi contaminationHigh
Equipment Microplate readerHPLC system
Advantages Simple, rapid, cost-effective for HTSAccurate, direct measurement of substrates and products
Disadvantages Indirect measurement, potential for interferenceTime-consuming, requires specialized equipment

In Vitro Protein Synthesis Systems for Kinetic Analysis

In vitro protein synthesis (IVPS) systems, also known as cell-free protein synthesis (CFPS) systems, have emerged as powerful platforms for the rapid production and functional analysis of proteins, including GTPases. mdpi.comnih.gov These systems contain all the necessary machinery for transcription and translation, such as ribosomes, tRNAs, and aminoacyl-tRNA synthetases, typically derived from cell lysates (e.g., E. coli, wheat germ, rabbit reticulocytes). mdpi.com The open nature of these systems allows for the direct manipulation of the reaction environment and the synthesis of proteins that may be toxic to living cells.

For the kinetic analysis of GTPase activity, an IVPS system can be utilized in a two-step process. First, the GTPase of interest is synthesized in the cell-free system from a DNA template (plasmid or PCR product). Following synthesis, the GTPase activity can be measured directly within the crude lysate or after a purification step. The kinetic parameters of the newly synthesized GTPase can then be determined using assays such as the colorimetric or HPLC-based methods described previously. This approach is particularly advantageous for high-throughput screening of GTPase variants or for studying the effects of specific mutations on enzyme activity, as it bypasses the often time-consuming steps of cloning, protein expression in live cells, and purification. While direct kinetic analysis within the crude lysate is faster, purification of the synthesized GTPase can provide more accurate kinetic data by removing potentially interfering components from the cell-free system.

Computational Biology and Molecular Simulation Studies of Guanosine Triphosphate Hydrolysis

The intricate mechanism of GTP hydrolysis by GTPases has been a subject of intense investigation, with computational biology and molecular simulations playing a pivotal role in complementing experimental studies. acs.org These computational approaches provide a detailed, atomistic view of the hydrolysis reaction, which is often difficult to capture through experimental techniques alone.

Elucidating Reaction Pathways and Transition States

A central question in the study of GTP hydrolysis is the precise chemical mechanism by which the γ-phosphate of GTP is cleaved. Molecular simulations, particularly quantum mechanics/molecular mechanics (QM/MM) methods, have been instrumental in exploring potential reaction pathways. Several mechanisms have been proposed, including a substrate-assisted pathway and a solvent-assisted pathway. acs.org In the substrate-assisted mechanism, a non-bridging oxygen atom of the GTP's γ-phosphate acts as the general base to activate a water molecule for nucleophilic attack. acs.org In contrast, the solvent-assisted mechanism involves a water molecule directly attacking the γ-phosphate, often facilitated by the surrounding protein environment. acs.org

Computational studies have allowed researchers to calculate the free energy barriers associated with these different pathways, providing insights into the most likely reaction mechanism. By simulating the transition states—the high-energy, transient structures that occur at the peak of the reaction energy profile—researchers can identify the key amino acid residues and water molecules involved in catalysis. These simulations have, in many cases, supported a general mechanism involving a nucleophilic attack by a water molecule, with the protein active site and, in some cases, a GTPase-activating protein (GAP), stabilizing the transition state. acs.org

Table 2: Key Mechanistic Proposals for GTP Hydrolysis
MechanismDescriptionKey Features
Substrate-Assisted The γ-phosphate of GTP itself acts as a general base to activate the nucleophilic water molecule.Direct involvement of the substrate in catalysis.
Solvent-Assisted A water molecule directly attacks the γ-phosphate, with the protein environment stabilizing the transition state.The protein active site plays a crucial role in catalysis.
GAP-Mediated A GTPase-activating protein (GAP) inserts a catalytic residue (e.g., an "arginine finger") into the active site to stabilize the transition state.Enhancement of the intrinsic GTPase activity by an external protein.

Rationalizing Experimental Data through Simulation

Molecular simulations are not only used to predict reaction mechanisms but also to rationalize and provide a deeper understanding of experimental observations. For instance, kinetic data from biochemical assays can be compared with the calculated free energy barriers from simulations to validate the computational model. If the calculated and experimental values are in good agreement, it lends strong support to the proposed reaction mechanism. acs.org

Furthermore, simulations can explain the functional consequences of mutations on GTPase activity. By introducing a mutation in silico, researchers can observe how it alters the structure, dynamics, and energetics of the active site, and how these changes affect the rate of GTP hydrolysis. This can provide a molecular-level explanation for why certain mutations, such as those found in various cancers, lead to impaired GTPase activity and persistent downstream signaling. Molecular dynamics simulations can also reveal how the binding of regulatory proteins, such as GAPs and guanine (B1146940) nucleotide exchange factors (GEFs), allosterically modulates the conformation and catalytic activity of the GTPase.

Mass Spectrometry-Based Profiling of Guanosine Triphosphate-Binding Proteins

Guanosine triphosphate-binding proteins, or G-proteins, constitute a large and diverse superfamily of enzymes that play critical roles in a vast array of cellular processes. Identifying and quantifying these proteins, as well as their interacting partners, is essential for a comprehensive understanding of cellular signaling networks. Mass spectrometry (MS)-based proteomics has become an indispensable tool for the global and targeted analysis of GTP-binding proteins.

The general workflow for MS-based profiling of GTP-binding proteins involves several key steps. First, GTP-binding proteins are often enriched from complex biological samples (e.g., cell lysates) using affinity-based methods. This can be achieved using GTP analogs that are immobilized on a solid support or by employing chemical probes that covalently label GTP-binding proteins. Following enrichment, the captured proteins are typically digested into smaller peptides using a protease, such as trypsin. The resulting peptide mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). In the mass spectrometer, peptides are ionized, and their mass-to-charge ratios are measured. Selected peptides are then fragmented, and the masses of the fragments are used to determine the amino acid sequence of the peptide. By matching the acquired MS/MS spectra to a protein sequence database, the identity of the GTP-binding proteins can be determined.

Quantitative proteomic strategies, such as stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tagging for relative and absolute quantitation (iTRAQ), can be integrated into this workflow to compare the abundance of GTP-binding proteins across different cellular states or conditions. These powerful techniques have enabled the identification of hundreds of GTP-binding proteins and have provided valuable insights into the dynamic regulation of GTP-dependent signaling pathways.

Global and Targeted Proteomic Approaches

Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for the comprehensive characterization of GTP-binding proteins, surmounting challenges posed by the vast diversity of this protein family. nih.govnih.gov These approaches can be broadly categorized as global (discovery) or targeted, each offering unique advantages for studying the GTP-binding proteome. researchgate.net

Global Proteomics: Also known as shotgun proteomics, this approach aims to identify and quantify as many proteins as possible from a complex biological sample. nih.govresearchgate.net In the context of GTP-binding proteins, chemical proteomic strategies are often employed. These involve using modified GTP analogs, such as biotin-conjugated acyl-phosphate probes, to capture GTP-binding proteins from cell lysates. nih.gov The enriched proteins are then digested, typically with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netyoutube.com For instance, a stable isotope labeling by amino acids in cell culture (SILAC)-based quantitative proteomic workflow using a biotin-LC-GTP probe successfully identified 66 distinct GTP-binding proteins in HL-60 cells. nih.gov

Targeted Proteomics: Unlike global profiling, targeted proteomics focuses on the highly sensitive and reproducible measurement of a predefined set of proteins or peptides. nih.gov This method is particularly useful for validating findings from global studies or for quantifying specific GTP-binding proteins and their post-translational modifications with high precision. nih.gov Techniques like multiple-reaction monitoring (MRM) are used to measure specific peptide fragments derived from target proteins. nih.gov A notable application is the assessment of Ras activation kinetics, where a capture strategy using the Ras-binding domain (RBD) of the Raf effector protein is combined with an MRM-based assay to precisely quantify mutant-specific KRAS peptides. nih.gov

The table below summarizes key MS-based proteomic approaches for studying GTP-binding proteins.

ApproachPrincipleKey Technique(s)Application Example
Global (Shotgun) Proteomics Unbiased identification and quantification of the entire proteome or sub-proteome.Affinity probes (e.g., biotin-GTP), SILAC, LC-MS/MSProteome-wide identification of 66 GTP-binding proteins in human cells. nih.gov
Targeted Proteomics Pre-selected measurement of specific proteins or peptides for high sensitivity and reproducibility.Multiple-Reaction Monitoring (MRM), Effector pull-downQuantifying mutant KRASG12C engagement with inhibitors. nih.gov
Interactome Profiling Identification of protein-protein interaction partners.Affinity-Purification Mass Spectrometry (AP-MS)Using nucleotide-free GTPases as bait to identify novel Guanine Nucleotide Exchange Factors (GEFs). nih.gov

Identification and Characterization of Novel Guanosine Triphosphate Effectors

GTP-binding proteins exert their function by interacting with downstream effector proteins when in their active, GTP-bound state. nih.gov Identifying these effectors is crucial for elucidating signaling pathways. A variety of biochemical and genetic techniques are used for this purpose.

A primary biochemical method is Affinity-Purification Mass Spectrometry (AP-MS) . In this approach, a specific GTPase is used as "bait" to "pull down" its interacting partners from a cell lysate. nih.gov To specifically capture effectors that bind to the active conformation, a constitutively active mutant of the GTPase (which is deficient in GTP hydrolysis) or the non-hydrolyzable GTP analog, GppNHp, is often used. researchgate.net Conversely, to identify regulatory proteins like Guanine Nucleotide Exchange Factors (GEFs), a nucleotide-free version of the GTPase can be used as bait. nih.gov The captured protein complexes are then identified by mass spectrometry.

Genetic screening methods, such as the Yeast Two-Hybrid (Y2H) system, provide another powerful tool for discovering novel protein-protein interactions. nih.gov This technique screens a library of potential interacting partners ("prey") against a specific bait protein (e.g., a GTPase). An interaction between the bait and prey reconstitutes a functional transcription factor, leading to the expression of a reporter gene.

Once a potential interaction is identified, it must be validated and characterized using other techniques. Co-immunoprecipitation (Co-IP) is a widely used method to confirm interactions within a cellular context. nih.gov In this assay, an antibody against a protein of interest is used to pull it out of a cell lysate, along with any proteins it is bound to. The presence of a putative effector in the immunoprecipitated complex is then detected, typically by western blotting.

MethodPrinciplePrimary UseExample
Affinity-Purification Mass Spectrometry (AP-MS) A bait protein (GTPase) is used to capture interacting partners from a lysate for MS identification.Discovery of novel interactors.Systematic screening for cell cycle-specific septin interactors in yeast. nih.gov
Yeast Two-Hybrid (Y2H) Interaction between bait and prey proteins in the yeast nucleus activates a reporter gene.High-throughput screening for potential interactions.Confirming the interaction between the small GTPase Arl8b and its effector PLEKHM1. nih.gov
Co-Immunoprecipitation (Co-IP) An antibody to a target protein pulls down the protein and its bound partners from a cell lysate.Validation of interactions in a cellular context.Demonstrating the in vivo interaction between a GTPase-effector pair. nih.gov

Fluorescence-Based Biosensor Systems

While proteomic and biochemical methods provide a snapshot of protein expression and interaction, fluorescence-based biosensors allow for the visualization of GTPase activity in real-time within living cells. nih.gov These genetically encoded sensors have revolutionized the study of cell signaling by revealing the precise spatiotemporal dynamics of GTPase activation.

Fluorescence Resonance Energy Transfer (FRET)-Based Probes

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). utoronto.ca A FRET-based biosensor for GTPase activity typically consists of a donor fluorophore (e.g., Cyan Fluorescent Protein, CFP), an acceptor fluorophore (e.g., Yellow Fluorescent Protein, YFP), the small GTPase of interest, and an effector domain that specifically binds to the GTP-bound form of the GTPase. nih.gov

In the inactive, GDP-bound state, the GTPase does not bind the effector domain, and the donor and acceptor fluorophores are positioned far apart, resulting in low FRET. Upon activation and binding of GTP, the GTPase undergoes a conformational change, allowing it to bind the integrated effector domain. This brings the donor and acceptor fluorophores into close proximity (<10 nm), leading to a significant increase in FRET efficiency. utoronto.ca By monitoring the ratio of acceptor to donor emission, researchers can map GTPase activity with high spatial and temporal resolution. nih.gov These biosensors have been developed for numerous GTPases, including members of the Rho family (e.g., RhoA, Rac1, Cdc42) and Ran, to study processes like cell migration, phagocytosis, and spindle assembly during mitosis. nih.govnih.govuniversityofcalifornia.edu

GTPase SensorDonor/Acceptor PairBiological Process Studied
Gα13 mTurquoise2 / cp173VenusGPCR signaling in endothelial cells. plos.org
Cdc42 CFP / YFPActin cytoskeleton dynamics during phagocytosis. nih.gov
Ran CFP / YFPFormation of Ran-GTP gradients around chromosomes in mitotic extracts. universityofcalifornia.edu

Guanosine Triphosphate and Pathological Mechanisms

Dysregulation of Guanosine (B1672433) Triphosphate Metabolism in Disease States

The cellular concentration of guanosine triphosphate (GTP) is meticulously regulated to meet the demands of essential processes such as nucleic acid synthesis, protein synthesis, signal transduction, and cytoskeletal maintenance. nih.gov Dysregulation of GTP metabolism, leading to either elevated or depleted intracellular levels, is a hallmark of various pathological conditions, most notably cancer and certain metabolic and neurological disorders. frontiersin.orgfrontiersin.org

Elevated Guanosine Triphosphate Levels in Proliferating Cells (e.g., Cancer)

Rapidly proliferating cells, particularly cancer cells, exhibit an increased demand for GTP to support the synthesis of RNA and DNA, as well as heightened signaling and metabolic activities. nih.gov Consequently, many cancer cells display elevated intracellular GTP levels, often achieved through the upregulation of enzymes involved in the de novo GTP biosynthesis pathway. nih.govnih.gov

In small cell lung cancer (SCLC), for instance, a subset of tumors with high expression of the MYC oncogene demonstrates a dependency on GTP synthesis. researchgate.netnih.gov These MYC-driven cancer cells show increased expression of inosine (B1671953) monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in de novo GTP biosynthesis, leading to an accumulation of guanosine nucleotides. researchgate.netnih.gov This metabolic reprogramming appears to be a critical adaptation that fuels the high rates of ribosome biogenesis and protein synthesis required for tumor growth. nih.gov Research has shown that chemoresistant SCLC cells also exhibit elevated levels of guanosine nucleotides, suggesting a role for GTP in treatment resistance. researchgate.net

Similarly, in breast cancer, elevated intracellular GTP levels are associated with cell proliferation. nih.gov Studies on breast cancer cell lines have shown that depleting GTP pools can inhibit proliferation, highlighting the therapeutic potential of targeting GTP metabolism in cancer. nih.gov

Table 1: Research Findings on Elevated GTP in Cancer

Cancer TypeKey FindingsReferences
Small Cell Lung Cancer (SCLC)MYC-driven SCLC exhibits elevated guanosine nucleotides due to increased IMPDH expression. researchgate.netnih.gov
Small Cell Lung Cancer (SCLC)Chemoresistant SCLC cells show increased levels of guanosine nucleotides. researchgate.net
Breast CancerElevated intracellular GTP levels are linked to the proliferation of breast cancer cells. nih.gov

Impact of Impaired Guanosine Triphosphate Biosynthesis on Cellular Processes

Conversely, the impairment of GTP biosynthesis can have profound and detrimental effects on cellular function, leading to cell death and contributing to the pathology of certain diseases. The depletion of GTP pools can disrupt numerous critical cellular activities that are dependent on this nucleotide.

Prolonged depletion of GTP has been shown to induce apoptosis in various cell types, including insulin-secreting pancreatic β-cells. oup.com This is thought to occur through the direct impairment of GTP-dependent processes like RNA-primed DNA synthesis. oup.com The inhibition of protein synthesis can also lead to a significant reduction in the biosynthesis of GTP, further impacting nucleic acid synthesis. osti.gov

A notable example of a disease caused by impaired GTP biosynthesis is seen in purine (B94841) nucleoside phosphorylase (PNP) deficiency. This rare genetic disorder leads to a severe depletion of intracellular GTP. nih.gov Clinically, PNP deficiency is characterized by T-cell immunodeficiency and, significantly, severe neurological impairment, including developmental retardation. nih.gov The neurological dysfunction in these patients underscores the critical role of adequate GTP levels for normal central nervous system function. nih.gov The similarity in neurological symptoms with Lesch-Nyhan syndrome, another disorder affecting purine metabolism, further points to the importance of GTP homeostasis in the brain. nih.gov

Guanosine Triphosphatease Dysfunction in Human Diseases

Guanosine triphosphatases (GTPases) are a large superfamily of enzymes that act as molecular switches, cycling between an active GTP-bound state and an inactive guanosine diphosphate (B83284) (GDP)-bound state. nih.gov They play pivotal roles in regulating a vast array of cellular processes, including signal transduction, cell proliferation, cytoskeletal organization, and intracellular vesicle trafficking. nih.govnih.gov Dysfunction of these GTPases, often due to mutations that lock them in a constitutively active or inactive state, is a common driver of human diseases, particularly cancer and neurodevelopmental disorders.

Ras Guanosine Triphosphatase Mutational Activation in Oncogenesis

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are central regulators of cell growth, proliferation, and survival. Mutations in Ras genes are among the most common oncogenic events in human cancers, being implicated in over 30% of all human tumors. youtube.com

These mutations typically occur at specific codons, most frequently 12 and 61. pnas.orgnih.gov Such mutations impair the intrinsic GTPase activity of the Ras protein, preventing it from hydrolyzing GTP to GDP. pnas.orgnih.gov This results in the Ras protein being perpetually locked in its active, GTP-bound state, leading to continuous downstream signaling that promotes uncontrolled cell division and tumor formation. youtube.compnas.orgyoutube.com The inability of GTPase-activating proteins (GAPs) to stimulate the GTPase activity of these mutated Ras proteins further contributes to their constitutive activation. pnas.orgyoutube.com

Table 2: Common Ras Mutations in Cancer

Ras ProteinCommon Mutation SitesConsequence of MutationReferences
H-Ras, K-Ras, N-RasCodons 12, 13, 61Impaired intrinsic GTPase activity, leading to a constitutively active state. pnas.orgnih.gov

Role of Rho Family Guanosine Triphosphatases in Lung Oncogenesis

The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and are crucial for cell polarity, migration, and invasion. nih.gov Their dysregulation plays a significant role in the progression and metastasis of various cancers, including lung cancer. nih.govnih.gov

In lung adenocarcinoma, the interplay between different Rho GTPases controls tumor cell motility and invasion. nih.gov These processes are driven by the dynamic reorganization of the actin cytoskeleton, which is directly controlled by the activation state of Rho proteins. nih.gov The activity of Rho GTPases is tightly controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which promote their activation, and GTPase-activating proteins (GAPs), which lead to their inactivation. nih.govnih.gov Alterations in the expression or activity of these regulatory proteins can lead to aberrant Rho signaling and contribute to the malignant phenotype of lung cancer cells. nih.gov For example, the downregulation of certain Rho GEFs has been correlated with poor prognosis in non-small cell lung cancer (NSCLC). nih.gov

Rab Guanosine Triphosphatases in Neurodevelopmental Disorders and Trafficking Defects

The Rab family of GTPases represents the largest branch of the Ras superfamily and are key regulators of intracellular membrane trafficking. nih.govjipb.net They control the formation, transport, and fusion of vesicles, ensuring that proteins and lipids are correctly delivered to their subcellular destinations. nih.gov

Given their fundamental role in cellular logistics, it is not surprising that dysfunction of Rab GTPases is implicated in a variety of human diseases, including neurodevelopmental disorders. nih.govnih.gov The proper development and function of the nervous system are critically dependent on precise vesicular trafficking for processes such as neurite outgrowth, synapse formation, and neurotransmitter release.

Mutations in genes encoding Rab proteins or their regulators can disrupt these trafficking pathways, leading to a spectrum of neurodevelopmental disorders. nih.govresearchgate.net For example, pathogenic variants in genes like RAC1 and RAC3, which are part of the broader Rho GTPase family but have functions that intersect with Rab-mediated trafficking, are associated with neurodevelopmental disorders characterized by intellectual disability and other neurological abnormalities. nih.govresearchgate.net Similarly, mutations affecting the GNAO1 protein, a type of G-protein, in its GTP-binding region can cause severe neurodevelopmental issues, including early-onset epilepsy and movement disorders. health.qld.gov.au Furthermore, inherited genetic disorders such as Charcot-Marie-Tooth disease type 2B have been linked to mutations in Rab7, highlighting the tissue-specific consequences of Rab dysfunction. nih.gov

Guanosine Triphosphate Cyclohydrolase Deficiencies and Neurological Disorders (e.g., Molybdenum Cofactor Deficiency)

Deficiencies in enzymes that regulate guanosine triphosphate (GTP) metabolism can lead to severe neurological disorders. Two such conditions are Guanosine Triphosphate Cyclohydrolase I (GCH1) deficiency and Molybdenum Cofactor Deficiency (MoCD).

Guanosine Triphosphate Cyclohydrolase I (GCH1) Deficiency

GCH1 deficiency is a rare genetic disorder that disrupts the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), a crucial cofactor for several enzymes, including those involved in the production of key neurotransmitters like dopamine (B1211576) and serotonin. patsnap.comdrugbank.com The GCH1 enzyme catalyzes the first and rate-limiting step in BH4 synthesis, the conversion of GTP to dihydroneopterin triphosphate. nih.gov

There are two primary forms of GCH1 deficiency:

Autosomal Dominant GCH1 Deficiency (Segawa Disease): This is the more common form and is characterized by a dopa-responsive dystonia, meaning the motor symptoms significantly improve with levodopa (B1675098) treatment. drugbank.comnih.gov Symptoms, such as postural dystonia in a limb, often appear in childhood and can fluctuate throughout the day, worsening in the evening. patsnap.comnih.gov The underlying issue is a partial deficiency of BH4, which more selectively impacts dopamine production due to the high affinity of tyrosine hydroxylase for BH4. drugbank.com

Autosomal Recessive GCH1 Deficiency: This form is rarer and presents with a more severe and complex neurological phenotype, often appearing in early infancy. nih.govchemicalbook.com Symptoms can include profound developmental delay, intellectual disability, movement disorders, and seizures. nih.govchemicalbook.com Unlike the dominant form, this severe deficiency can lead to a broader disruption of neurodevelopmental processes. nih.gov

Diagnosis often involves measuring pteridine (B1203161) levels in urine and neurotransmitter metabolites in the cerebrospinal fluid. chemicalbook.comcapes.gov.br While the dominant form responds well to dopamine replacement, the recessive form can be more challenging to manage. patsnap.comnih.gov

Molybdenum Cofactor Deficiency (MoCD)

Molybdenum cofactor deficiency is a severe and often fatal metabolic disorder caused by mutations in genes (MOCS1, MOCS2, or GPHN) responsible for the synthesis of the molybdenum cofactor (Moco). nih.govnih.gov Although not a direct deficiency of a GTP-metabolizing enzyme, the synthesis of Moco begins with GTP. The first step in Moco biosynthesis is the conversion of GTP to cyclic pyranopterin monophosphate (cPMP), a reaction catalyzed by enzymes encoded by the MOCS1 gene. nih.govdrugtargetreview.com

The Moco is essential for the function of several enzymes, most critically sulfite (B76179) oxidase. nih.govnih.gov The absence of functional sulfite oxidase leads to a toxic accumulation of sulfite, which is particularly damaging to the brain. nih.govrsc.org This results in severe encephalopathy, intractable seizures, and profound developmental delay, typically manifesting within the first week of life. nih.govrsc.org Other enzymes affected include xanthine (B1682287) dehydrogenase and aldehyde oxidase, leading to the accumulation of xanthine and hypoxanthine (B114508) and low levels of uric acid. nih.gov

MoCD is classified into types A, B, and C based on the specific gene mutation. nih.gov Type A, caused by mutations in MOCS1, is the most common and can be treated with a synthetic form of cPMP called fosdenopterin, which can improve survival if administered early. drugtargetreview.comnih.gov

DisorderAffected Enzyme/PathwayInheritanceKey Neurological Features
GCH1 Deficiency (Segawa Disease) Guanosine Triphosphate Cyclohydrolase IAutosomal DominantDopa-responsive dystonia, diurnal fluctuation of symptoms. patsnap.comdrugbank.comnih.gov
Autosomal Recessive GCH1 Deficiency Guanosine Triphosphate Cyclohydrolase IAutosomal RecessiveEarly-onset encephalopathy, severe developmental delay, movement disorders. nih.govchemicalbook.com
Molybdenum Cofactor Deficiency Molybdenum Cofactor Biosynthesis (starts with GTP)Autosomal RecessiveSevere neonatal encephalopathy, intractable seizures, profound developmental delay. nih.govrsc.org

Heterotrimeric G-Protein Dysregulation and Associated Pathophysiologies

Heterotrimeric G-proteins, which are composed of α, β, and γ subunits, are crucial molecular switches that transduce signals from G-protein coupled receptors (GPCRs) to intracellular effectors. The binding of GTP to the Gα subunit activates it, leading to the dissociation of the Gα-GTP and Gβγ complexes, which then modulate downstream signaling pathways. aacrjournals.org Dysregulation of this signaling can result from mutations in either the GPCRs or the G-protein subunits themselves, leading to a wide range of diseases.

Mutations in GPCRs are a significant cause of disease, with over 55 GPCR genes linked to approximately 66 inherited monogenic diseases. nih.gov These mutations can be broadly categorized as either gain-of-function or loss-of-function.

Gain-of-function mutations lead to a constitutively active receptor that signals in the absence of an agonist. This can result in cellular transformation and is associated with conditions like cancer and autosomal dominant non-autoimmune hyperthyroidism due to activating mutations in the TSH receptor gene. nih.govchemicalbook.com

Loss-of-function mutations impair the receptor's ability to bind its ligand or activate G-proteins. nih.gov This can lead to conditions such as retinitis pigmentosa, nephrogenic diabetes insipidus, and some fertility issues. chemicalbook.com Approximately 80% of these mutations cause protein misfolding and retention within the cell. nih.gov

Mutations can also occur in the Gα subunits themselves. For instance, Auriculo-Condylar Syndrome (ACS), a rare craniofacial development disorder, can be caused by mutations in the GNAI3 gene, which encodes the Gαi3 subunit. patsnap.comnih.gov These mutations create dominant-negative proteins that, while able to couple to the endothelin type A receptor, cannot effectively bind and hydrolyze GTP. This prevents the activation of another G-protein, Gαq/11, thereby disrupting the normal signaling pathway required for craniofacial development. patsnap.comnih.gov

The dysregulation of G-protein signaling is implicated in a vast array of pathologies, including:

Cardiovascular diseases: Perturbations in G-protein-mediated signaling are known to contribute to cardiac hypertrophy, heart failure, and arrhythmias. drugbank.com

Cancer: Dysregulation of G-protein signaling has been linked to various cancers. drugbank.comnih.gov For example, non-receptor G-protein activators have been implicated in cancer and birth defects. drugbank.com

Endocrine disorders: Many endocrine diseases are caused by mutations in GPCRs that affect hormone signaling. rsc.org

Neurological and psychiatric disorders: Most neurotransmitters in the central nervous system act on GPCRs, and their dysregulation can contribute to conditions like Parkinson's disease, Alzheimer's disease, and schizophrenia. capes.gov.brnih.gov

Autoimmune disorders: Autoantibodies against adrenergic and muscarinic acetylcholine (B1216132) receptors, both types of GPCRs, have been implicated in the pathogenesis of several autoimmune diseases. nih.gov

Type of DysregulationMechanismAssociated Pathophysiologies
Gain-of-Function GPCR Mutations Constitutive receptor activation in the absence of a ligand. nih.govchemicalbook.comCancer, hyperthyroidism. nih.govchemicalbook.com
Loss-of-Function GPCR Mutations Impaired ligand binding or G-protein activation. nih.govRetinitis pigmentosa, nephrogenic diabetes insipidus. chemicalbook.com
Gα Subunit Mutations Dominant-negative effects, altered GTP binding/hydrolysis. patsnap.comnih.govAuriculo-Condylar Syndrome. patsnap.comnih.gov
Autoimmune Dysregulation Autoantibodies targeting GPCRs. nih.govMyalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS), postural orthostatic tachycardia syndrome (POTS). nih.gov

Research into Guanosine Triphosphate-Related Pathways as Therapeutic Targets

Strategies for Modulating Guanosine Triphosphatease Activity

The activity of GTPases, which act as molecular switches in numerous cellular signaling pathways, is tightly controlled by two main classes of regulatory proteins: Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs). drugbank.comchemicalbook.com Dysregulation of GTPase activity is implicated in various diseases, particularly cancer, making the modulation of this activity a key therapeutic strategy.

Targeting Guanine Nucleotide Exchange Factors (GEFs)

GEFs promote the activation of GTPases by catalyzing the exchange of GDP for GTP. chemicalbook.com Since many small GTPases are considered challenging to target directly, inhibiting their activation by targeting GEFs has emerged as a promising approach. nih.gov Several strategies are being explored:

Direct Inhibition of GEF Catalytic Activity: Small molecules are being developed to bind to the catalytic site of GEFs, preventing them from interacting with and activating their target GTPases. For example, inhibitors have been developed that target SOS1, a GEF for Ras proteins, and have shown preclinical effectiveness in blocking aberrant Ras signaling. chemicalbook.com

Inhibiting GEF-GTPase Interaction: Another strategy is to develop inhibitors that block the physical interaction between a GEF and a GTPase. The small molecule Y16, for instance, specifically inhibits the interaction between the RhoGEF LARG and RhoA. capes.gov.brrsc.org

Allosteric Modulation: Allosteric inhibitors bind to a site on the GEF other than the active site, inducing a conformational change that inhibits its activity. This approach can offer greater specificity. patsnap.com

Modulating GTPase-Activating Proteins (GAPs)

GAPs accelerate the intrinsic GTP hydrolysis activity of GTPases, leading to their inactivation. nih.govnih.gov In some diseases, particularly cancers, there can be a loss of GAP function or a loss of the GTPase's sensitivity to GAP-mediated inactivation. nih.gov Therapeutic strategies involving GAPs include:

Restoring GAP Function: In cases where GAP function is lost, strategies to restore or mimic its activity could be beneficial.

Developing GAP-sensitizing molecules: For GTPases that have become insensitive to GAPs, molecules that restore this sensitivity could be a therapeutic avenue.

Allosteric Modulation of GTPases

Allosteric modulation involves targeting sites on the GTPase protein that are distinct from the active site. This can influence the protein's conformation and activity. Allosteric modulators can be positive (PAMs) or negative (NAMs), enhancing or inhibiting activity, respectively. nih.govnih.gov This approach offers the potential for greater specificity compared to targeting the highly conserved GTP-binding pocket. For example, allosteric inhibitors that bind to a pocket near the Switch II region of KRAS G12D have shown promise in preclinical models.

StrategyTargetMechanism of ActionExample
Inhibition of GEFs Guanine Nucleotide Exchange Factors (e.g., SOS1, LARG)Prevents the activation of GTPases by blocking GDP/GTP exchange. chemicalbook.comcapes.gov.brY16 (inhibits LARG-RhoA interaction). capes.gov.brrsc.org
Modulation of GAPs GTPase-Activating ProteinsEnhances the inactivation of GTPases by promoting GTP hydrolysis. nih.govnih.gov(Largely in preclinical development)
Allosteric Modulation GTPases (e.g., KRAS)Binds to a site other than the active site to alter protein conformation and activity.MRTX1133 (non-covalent inhibitor of KRAS G12D).

Inhibitor Development Targeting Guanosine Triphosphate-Binding Proteins

The direct inhibition of GTP-binding proteins, particularly members of the Ras superfamily, has long been a significant challenge in drug development, often leading them to be labeled as "undruggable". nih.govnih.gov This is due to their high affinity for GTP and the lack of obvious binding pockets on their surface. However, recent advances in drug discovery technologies have led to the successful development of inhibitors for several families of GTP-binding proteins.

Ras Family Inhibitors

The Ras proteins (KRAS, HRAS, NRAS) are frequently mutated in human cancers. nih.govnih.gov For decades, efforts to directly target Ras were unsuccessful. A major breakthrough came with the development of covalent inhibitors that specifically target a cysteine residue present in the KRAS G12C mutant. drugbank.com

Sotorasib and Adagrasib: These are the first FDA-approved inhibitors that covalently bind to the cysteine in KRAS G12C, locking the protein in an inactive state. nih.gov Their success has revitalized the field of Ras-targeted therapies.

Targeting other Ras mutants: Efforts are now focused on developing inhibitors for other common Ras mutations, such as G12D and G12V, which lack the reactive cysteine. drugbank.com This includes the development of non-covalent, allosteric inhibitors. nih.gov

Rho Family Inhibitors

The Rho family of GTPases (e.g., RhoA, Rac1, Cdc42) are key regulators of the cytoskeleton and are implicated in cancer cell invasion and metastasis. patsnap.comrsc.org Several small molecule inhibitors targeting Rho GTPases are in development:

NSC23766: A first-generation inhibitor that specifically targets the activation of Rac1 by its GEFs. rsc.org

DC-Rhoins: These are covalent inhibitors that target a cysteine residue in a novel allosteric binding pocket, leading to the inhibition of Rho GTPase activation. patsnap.com

Rhosin: A specific inhibitor of the RhoA subfamily. nih.gov

Rab and Arf Family Inhibitors

The Rab and Arf families of GTPases are central to the regulation of vesicle trafficking. chemicalbook.comcapes.gov.br Their dysregulation is linked to various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. chemicalbook.comascopost.com

Rab GTPase Modulators: While challenging, targeting Rabs is being explored as a therapeutic strategy for neurodegenerative diseases. chemicalbook.comdrugbank.com This includes enhancing the activity of certain Rabs or targeting their downstream effectors. drugtargetreview.com

Arf GTPase Inhibitors: Several small molecule inhibitors of ArfGEFs have been identified, such as Brefeldin A and SecinH3, which disrupt vesicle trafficking. nih.govnih.gov NAV-2729 is a selective inhibitor of ARF6. capes.gov.br

Inhibitor ClassTarget GTPase FamilyExample InhibitorMechanism of Action
Covalent Allele-Specific Inhibitors Ras (KRAS G12C)Sotorasib, AdagrasibCovalently binds to the mutant cysteine, locking Ras in an inactive state. nih.gov
GEF Interaction Inhibitors Rho (Rac1)NSC23766Inhibits the interaction between Rac1 and its activating GEFs. rsc.org
Allosteric Covalent Inhibitors RhoDC-RhoinsCovalently binds to an allosteric pocket, preventing activation. patsnap.com
GEF Inhibitors ArfBrefeldin A, SecinH3Inhibits the guanine nucleotide exchange factors that activate Arf GTPases. nih.govnih.gov

Targeting Guanosine Triphosphate Biosynthesis Enzymes

A fundamental strategy for impacting GTP-dependent processes is to target the enzymes involved in its biosynthesis. Cells synthesize guanine nucleotides through two main pathways: the de novo pathway and the salvage pathway. Targeting enzymes in these pathways can effectively deplete the cellular pool of GTP, which is particularly detrimental to rapidly proliferating cells like cancer cells and activated lymphocytes that have a high demand for nucleotides. capes.gov.brnih.gov

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors

IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). nih.govnih.gov As such, it is a major therapeutic target.

Mycophenolic Acid (MPA): MPA is a selective, non-competitive, and reversible inhibitor of IMPDH. chemicalbook.com Because lymphocytes are highly dependent on the de novo pathway for purine synthesis, MPA has potent cytostatic effects on T and B lymphocytes. drugbank.comchemicalbook.com Mycophenolate mofetil, a prodrug of MPA, is widely used as an immunosuppressant to prevent organ rejection in transplant patients. nih.govnih.govdrugbank.com MPA and its derivatives are also being investigated for their antiviral, antifungal, and anticancer properties. nih.govnih.gov

Other IMPDH Inhibitors: Ribavirin and mizoribine (B1677216) are other examples of IMPDH inhibitors used in antiviral and immunosuppressive therapies, respectively. nih.gov VX-497 is an uncompetitive inhibitor of IMPDH that has been in clinical trials for psoriasis and hepatitis C. nih.gov

Targeting Other Biosynthesis Enzymes

GMP Synthase (GMPS): This enzyme catalyzes the final step in the de novo pathway, converting XMP to GMP. wikipedia.org GMPS has been identified as a promising target for the development of novel antibacterial and antifungal agents, as there can be significant structural differences between the microbial and human enzymes. nih.govnih.gov For example, differences in the XMP binding site of Cryptococcus neoformans GMP synthase make it an attractive target for antifungal drug development. nih.gov

Guanylate Kinase (GK): This enzyme is positioned at the junction of the de novo and salvage pathways, catalyzing the phosphorylation of GMP to GDP. nih.govwikipedia.org Inhibiting GK would block both pathways of GTP production. This makes it a potentially effective therapeutic target, especially in cancer, to fully inhibit GDP/GTP production. nih.gov

Enzyme TargetPathwayInhibitor(s)Therapeutic Application
Inosine Monophosphate Dehydrogenase (IMPDH) De novo synthesisMycophenolic Acid (MPA), Ribavirin, MizoribineImmunosuppression, Antiviral, Anticancer. nih.govnih.govnih.gov
GMP Synthase (GMPS) De novo synthesis(In development)Antibacterial, Antifungal. nih.govnih.gov
Guanylate Kinase (GK) De novo & Salvage(In development)Anticancer. nih.gov

Future Directions in Guanosine 5 Triphosphate Disodium Salt Research

Integrated Systems Biology Approaches to Guanosine (B1672433) Triphosphate Signaling Networks

The intricate web of interactions governed by Guanosine Triphosphate (GTP) necessitates a holistic approach to truly comprehend its regulatory scope. Future research will increasingly rely on integrated systems biology to model and analyze the complex signaling networks where GTP is a central node.

Computational modeling has emerged as a powerful tool to dissect the kinetics of GTPase-cycle modules, which are fundamental components of G protein-mediated signaling. nih.gov These models, which can incorporate variables such as the concentrations of G proteins, G protein-coupled receptors (GPCRs), and GTPase-activating proteins (GAPs), allow for the simulation of signal amplitude and timing. nih.govresearchgate.net By developing more sophisticated computational frameworks, researchers can predict how local concentrations of these components create distinct signaling phenotypes. researchgate.net Such models can help explain paradoxical experimental observations and provide a quantitative basis for investigating the regulation of GTPase cycles. nih.govresearchgate.net

High-throughput techniques, particularly those based on mass spectrometry and chemical proteomics, are becoming indispensable for the global and targeted profiling of GTP-binding proteins. nih.govresearchgate.net Affinity purification coupled with mass spectrometry (AP-MS) and activity-based protein profiling (ABPP) are powerful methods for identifying and quantifying GTP-binding proteins and their interacting partners on a proteome-wide scale. nih.gov These approaches will be crucial for building comprehensive interaction maps of GTP-dependent signaling pathways and for understanding how these networks are rewired in disease states.

Future systems biology approaches will aim to integrate data from computational modeling, high-throughput proteomics, and other 'omics' technologies to construct larger, more predictive models of GTP signaling networks. nih.gov This will enable a deeper understanding of how these networks process information and control cellular behavior.

Elucidating Novel Guanosine Triphosphate-Dependent Biological Processes

While the canonical roles of Guanosine Triphosphate (GTP) in G-protein signaling, protein synthesis, and microtubule dynamics are well-established, emerging research continues to uncover unconventional functions for this versatile nucleotide. youtube.comwikipedia.org A key future direction is the systematic exploration and characterization of these novel GTP-dependent biological processes.

Recent studies have implicated GTP signaling in fundamental processes such as DNA repair. For instance, GTP has been shown to promote non-homologous end joining (NHEJ), a critical DNA double-strand break repair pathway. nih.gov This link between cellular metabolism and genome integrity opens up new avenues for understanding how nutrient availability and metabolic state can influence cellular responses to genotoxic stress. nih.gov Future investigations will likely delve deeper into the specific GTP-binding proteins and signaling cascades that mediate this connection.

The enzymes involved in GTP biosynthesis are also revealing unexpected, non-canonical functions. Beyond their metabolic roles, some of these enzymes have been found to act as scaffolds or to have regulatory interactions with other proteins, influencing processes like cell motility and invasion. nih.govduke.edu For example, IMPDH2, a rate-limiting enzyme in GTP synthesis, has been shown to interact with small GTPases of the Rho family, thereby regulating the actin cytoskeleton. nih.gov The discovery of these additional roles suggests that GTP metabolic enzymes could be hubs for integrating metabolic status with signaling and cytoskeletal dynamics.

Furthermore, the diverse superfamily of GTPases continues to be a source of new biological insights. nih.govnih.gov While families like Ras, Rho, Rab, Arf, and Ran have been extensively studied, there are still many "unconventional" GTP-binding proteins whose functions remain poorly understood. nih.govnih.gov Elucidating the roles of these proteins in various cellular compartments, such as the nucleus and endoplasmic reticulum, will be a significant area of future research. nih.gov

The table below summarizes some of the emerging and unconventional roles of GTP and its associated proteins.

Biological ProcessKey GTP-Associated Proteins/PathwaysPotential Significance
DNA Repair (NHEJ)Rac1, Abi-1Linking cellular metabolism to genome stability. nih.gov
Cell Motility & InvasionIMPDH2, GMPS, Rho GTPasesIntegration of metabolic pathways with cytoskeletal regulation. nih.gov
Vesicular TraffickingArf1, Rab familyRegulation of intracellular transport and organelle organization. nih.govmdpi.com
ApoptosisGTPasesControl of programmed cell death pathways. nih.gov

Development of Advanced Methodologies for Spatiotemporal Guanosine Triphosphate Monitoring

A significant challenge in understanding Guanosine Triphosphate (GTP) signaling has been the inability to measure its concentration and dynamics in living cells with high spatiotemporal resolution. nih.govnih.gov Traditional methods like HPLC and mass spectrometry require cell lysis, precluding real-time analysis in intact systems. nih.gov The future of GTP research will heavily depend on the development and application of advanced methodologies for monitoring GTP levels and the activity of GTP-binding proteins.

A major breakthrough in this area has been the creation of genetically encoded fluorescent biosensors. nih.govnih.gov These biosensors, often based on Förster resonance energy transfer (FRET) or single fluorescent proteins, can visualize changes in GTP concentration or the activation state of specific GTPases in real-time and within specific subcellular compartments. nih.govfrontiersin.orgnih.gov For example, sensors termed "GEVALs" (GTP evaluators) have been developed to provide a ratiometric fluorescent response to changes in intracellular GTP levels. nih.govspringernature.com These tools have already revealed that GTP is not homogeneously distributed within cells but can form gradients, for instance in the protrusions of migrating cells. nih.govduke.edu

Future efforts will focus on refining these biosensors to have improved dynamic range, sensitivity, and specificity. nih.gov Developing new sensors for a wider array of GTP-binding proteins and their regulators will also be a priority. frontiersin.org Furthermore, the application of advanced microscopy techniques, such as super-resolution microscopy, in conjunction with these biosensors will allow for an even more detailed view of GTP signaling at the nanoscale. nih.gov

Another promising approach is the development of novel chemical probes and assays. For instance, highly sensitive fluorescence HPLC-based methods are being established to quantify the guanine (B1146940) nucleotide-binding states of small GTPases, even at endogenous expression levels. biorxiv.org These techniques provide a powerful means to quantitatively assess the effects of various stimuli or therapeutic agents on GTPase activation. biorxiv.org

The table below highlights some of the advanced methodologies for GTP monitoring.

MethodologyPrincipleKey Advantages
Genetically Encoded GTP Sensors (e.g., GEVALs)Insertion of a circularly permuted fluorescent protein into a GTP-binding protein domain that undergoes a conformational change upon GTP binding. springernature.comEnables live-cell imaging of GTP levels with high spatiotemporal resolution. nih.govnih.gov
FRET-based GTPase BiosensorsA small GTPase and its effector domain are linked by two fluorescent proteins. GTP binding induces a conformational change that alters the FRET efficiency. nih.govAllows for real-time visualization of the activation status of specific GTPases in living cells. nih.gov
Fluorescence HPLC-based AssaysImmunopurification of a target GTPase followed by highly sensitive fluorescence detection of the bound GDP and GTP via HPLC. biorxiv.orgProvides precise quantification of the nucleotide-binding state of endogenous GTPases. biorxiv.org
Activity-Based Protein Profiling (ABPP)Utilizes reactive chemical probes that covalently label active enzymes, including GTP-binding proteins, for subsequent identification and quantification by mass spectrometry. nih.govEnables proteome-wide analysis of GTP-binding protein activity. nih.gov

Translating Mechanistic Understanding into Biological Systems Intervention Strategies

A fundamental goal of elucidating the intricate mechanisms of Guanosine Triphosphate (GTP)-dependent pathways is to translate this knowledge into effective strategies for intervening in biological systems, particularly in the context of human disease. nih.govmdpi.com The dysfunction and deregulation of GTPases and GTP signaling are implicated in a wide range of pathologies, most notably cancer. nih.govmdpi.com

A primary avenue for intervention is the therapeutic targeting of disease-specific GTPases. nih.gov For many years, small GTPases like Ras were considered "undruggable" due to their high affinity for GTP and the lack of obvious binding pockets. acs.org However, recent advances have led to the development of inhibitors that can target specific mutant forms of these proteins, such as the FDA's approval of adagrasib for KRAS G12C-mutated non-small cell lung cancer. nih.gov Future strategies will likely focus on several approaches:

Disrupting GTPase-GEF interactions: Preventing the activation of GTPases by blocking the binding of their guanine nucleotide exchange factors (GEFs). nih.govmdpi.com

Enhancing GAP activity: Promoting the inactivation of GTPases by stimulating the function of their GTPase-activating proteins (GAPs). nih.govmdpi.com

Blocking downstream effector interactions: Preventing the active, GTP-bound form of a GTPase from engaging with its downstream targets. nih.govmdpi.com

Another promising strategy is to target the enzymes involved in GTP biosynthesis. nih.gov Since many cancer cells have an increased demand for GTP to fuel their rapid proliferation, inhibiting rate-limiting enzymes in the de novo synthesis pathway, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), can selectively starve cancer cells of this essential nucleotide. nih.govnih.gov This approach could have a favorable therapeutic index, as demonstrated by the use of IMPDH inhibitors like mycophenolic acid in other clinical contexts. nih.govresearchgate.net

Furthermore, as the links between GTP signaling and other cellular processes like DNA repair become clearer, new opportunities for combination therapies will emerge. nih.gov For example, inhibiting the GTP-dependent DNA repair pathways could sensitize tumors to radiation therapy or chemotherapy. nih.gov

The development of these intervention strategies will be greatly aided by the advanced modeling and monitoring techniques described previously. Systems biology models can help identify the most critical nodes for therapeutic intervention, while biosensors can be used in high-throughput screens to identify novel modulators of GTP signaling. nih.govresearchgate.net Ultimately, a deeper mechanistic understanding of GTP-dependent processes will pave the way for more rational and effective therapeutic interventions. mdpi.com

Q & A

Q. What are the standard methodologies for preparing and handling Guanosine 5'-triphosphate disodium salt (GTP-Na₂) in enzymatic assays?

GTP-Na₂ is commonly synthesized via enzymatic phosphorylation of guanosine 5'-monophosphate (GMP) using kinases or multienzyme systems . For laboratory use, ensure:

  • Preparation : Dissolve GTP-Na₂ in deionized water immediately before use to prevent hydrolysis. Fresh preparation is critical for assays requiring high nucleotide stability .
  • Storage : Store lyophilized powder at –20°C in airtight containers to minimize degradation. Avoid repeated freeze-thaw cycles .
  • Handling : Use gloves compatible with nucleotide handling (e.g., nitrile) and avoid contamination with divalent cations (e.g., Mg²⁺) that may catalyze hydrolysis .

Q. How does GTP-Na₂ interact with GTPases, and what experimental parameters are critical for kinetic studies?

GTP-Na₂ serves as a substrate for GTPases, which hydrolyze it to GDP and inorganic phosphate. Key experimental considerations:

  • Buffer conditions : Use Tris-HCl (pH 7.5–8.0) or HEPES (pH 7.0) with 1–5 mM MgCl₂ to stabilize GTPase activity .
  • Temperature : Most assays are conducted at 25–37°C, but thermophilic GTPases may require higher temperatures.
  • Detection : Monitor hydrolysis via malachite green assays for phosphate release or coupled enzymatic systems regenerating NADH/NADPH .

Advanced Research Questions

Q. How can researchers resolve discrepancies in GTP-Na₂ stability data across different experimental setups?

Contradictions in stability often arise from:

  • Salt form : Lithium salts (e.g., GTP dilithium) exhibit superior stability over sodium salts due to reduced hygroscopicity .
  • pH and ionic strength : Hydrolysis accelerates at acidic pH (<6.0) or high ionic strength. Include stabilizers like EDTA (0.1–1 mM) to chelate metal ions .

Table 1 : Stability Comparison of GTP Salts

ParameterGTP Disodium SaltGTP Dilithium Salt
HygroscopicityHighLow
Hydrolysis Rate (pH 7.5)0.5%/hour0.1%/hour
Recommended Storage–20°C, desiccatedRoom temperature
Data derived from

Q. What strategies optimize GTP-Na₂ purity for structural studies (e.g., crystallography or NMR)?

  • Chromatography : Use anion-exchange (e.g., DEAE-Sepharose) or reverse-phase HPLC to remove contaminants like GDP or guanine .
  • Validation : Confirm purity via UV spectrophotometry (A250/A260 ratio ~0.85 for GTP) or mass spectrometry .
  • Buffer exchange : Dialyze against crystallization buffers (e.g., 10 mM Tris, 50 mM NaCl) to eliminate residual salts .

Q. How does GTP-Na₂ modulate G-protein-coupled receptor (GPCR) signaling, and what controls are needed to validate its role?

GTP-Na₂ binds Gα subunits, inducing conformational changes that activate downstream effectors. Key controls:

  • Negative controls : Use non-hydrolyzable analogs (e.g., GTPγS) to block signal termination .
  • Competition assays : Co-incubate with GDP or AlF₄⁻ to mimic transition states of GTP hydrolysis .
  • Cell-based systems : Combine GTP-Na₂ with pertussis toxin (to inhibit Gi/o proteins) for pathway-specific validation .

Data Contradiction Analysis

Q. Why do some studies report GTP-Na₂ as a pro-inflammatory agent, while others highlight its role in metabolic homeostasis?

Discrepancies arise from:

  • Concentration-dependent effects : Low concentrations (µM range) support metabolic processes (e.g., tRNA charging), while high concentrations (mM) activate NLRP3 inflammasomes in macrophages .
  • Cell type specificity : Immune cells (e.g., macrophages) show heightened sensitivity to extracellular GTP-Na₂ compared to epithelial cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.